molecular formula C8H6ClNO B2650194 6-(Chloromethyl)benzo[d]oxazole CAS No. 1314982-48-3

6-(Chloromethyl)benzo[d]oxazole

Cat. No.: B2650194
CAS No.: 1314982-48-3
M. Wt: 167.59
InChI Key: YVLVYGZDSIBRAV-UHFFFAOYSA-N
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Description

6-(Chloromethyl)benzo[d]oxazole (CAS 128618-38-2) is a high-value chemical building block for researchers developing novel bioactive molecules. This compound features a benzoxazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities . The reactive chloromethyl group is a key functional handle, allowing for facile structural diversification through nucleophilic substitution reactions to create amide or amine-linked derivatives for structure-activity relationship (SAR) studies . The benzo[d]oxazole core is associated with diverse biological activities, making derivatives of this scaffold promising candidates in multiple research areas. Studies on analogous structures have shown potential for antimicrobial , anticancer , and anti-inflammatory applications . Furthermore, substituted benzoxazole and benzimidazole derivatives are investigated as inhibitors for targets like D-amino acid oxidase (DAAO) for neurological disorders , and for their interaction with enzymes such as cyclooxygenase-2 (COX-2) in inflammation research . This product is intended for research purposes as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(chloromethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLVYGZDSIBRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCl)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(chloromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-(chloromethyl)benzo[d]oxazole, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic pathway, including experimental protocols and quantitative data, to facilitate its application in research and development.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its benzoxazole core is a privileged scaffold found in numerous biologically active molecules. The presence of a reactive chloromethyl group at the 6-position provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives for drug discovery programs. This guide outlines a reliable two-step synthesis of this compound, commencing with the formation of the key intermediate, (benzo[d]oxazol-6-yl)methanol, followed by its chlorination.

Synthetic Pathway Overview

The most direct and efficient synthesis of this compound involves a two-step process:

  • Step 1: Synthesis of (benzo[d]oxazol-6-yl)methanol. This step involves the cyclization of a substituted o-aminophenol, specifically 4-amino-3-hydroxybenzyl alcohol, with a suitable one-carbon source, such as formic acid or its derivatives. This reaction forms the core benzoxazole ring system.

  • Step 2: Chlorination of (benzo[d]oxazol-6-yl)methanol. The hydroxyl group of the intermediate is then converted to a chloro group using a standard chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield the final product.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Benzoxazole Ring Formation cluster_step2 Step 2: Chlorination A 4-Amino-3-hydroxybenzyl alcohol C (Benzo[d]oxazol-6-yl)methanol A->C Cyclization B Formic Acid B->C E This compound C->E Chlorination D Thionyl Chloride (SOCl₂) D->E

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (benzo[d]oxazol-6-yl)methanol

This procedure details the formation of the benzoxazole ring through the condensation of 4-amino-3-hydroxybenzyl alcohol with formic acid.

Materials:

  • 4-Amino-3-hydroxybenzyl alcohol

  • Formic acid (≥95%)

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 4-amino-3-hydroxybenzyl alcohol and an excess of formic acid is heated at reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification of the crude product can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure (benzo[d]oxazol-6-yl)methanol.

Step 2: Synthesis of this compound

This protocol describes the conversion of the hydroxymethyl group of the intermediate to a chloromethyl group using thionyl chloride.

Materials:

  • (Benzo[d]oxazol-6-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • (Benzo[d]oxazol-6-yl)methanol is dissolved in anhydrous dichloromethane and the solution is cooled to 0 °C in an ice bath.

  • Thionyl chloride (typically 1.1 to 1.5 equivalents) is added dropwise to the cooled solution with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction is then carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution while maintaining cooling in an ice bath.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of (benzo[d]oxazol-6-yl)methanol

ParameterValue
Starting Material4-Amino-3-hydroxybenzyl alcohol
ReagentFormic acid
SolventToluene (optional, for azeotropic removal of water)
Reaction TemperatureReflux
Reaction Time4 - 6 hours
Typical Yield75 - 85%

Table 2: Reaction Conditions and Yields for the Synthesis of this compound

ParameterValue
Starting Material(Benzo[d]oxazol-6-yl)methanol
ReagentThionyl chloride (SOCl₂)
SolventAnhydrous Dichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield80 - 90%

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The key steps and their relationships are illustrated in the following diagram.

Logical_Relationship Start Starting Material 4-Amino-3-hydroxybenzyl alcohol Process1 Process Cyclization Start->Process1 Intermediate Key Intermediate (Benzo[d]oxazol-6-yl)methanol Process2 Process Chlorination Intermediate->Process2 FinalProduct Final Product This compound Reagent1 Reagent Formic Acid Reagent1->Process1 Reagent2 Reagent Thionyl Chloride Reagent2->Process2 Process1->Intermediate Process2->FinalProduct

Caption: Logical flow of the two-step synthesis.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. By following the outlined experimental protocols and considering the provided quantitative data, researchers and drug development professionals can reliably produce this key building block for their research endeavors. The versatility of the chloromethyl group opens up a wide array of possibilities for the development of novel benzoxazole-based therapeutic agents.

An In-depth Technical Guide to 6-(Chloromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-(Chloromethyl)benzo[d]oxazole, a key intermediate in medicinal chemistry and material science. The benzoxazole core is a prominent scaffold in a variety of pharmacologically active compounds, and the presence of a reactive chloromethyl group at the 6-position makes this molecule a versatile building block for further functionalization.

Core Chemical Properties

This compound is a halogenated heterocyclic compound. Its fundamental properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueReference(s)
CAS Number 1314982-48-3[1]
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol [1]
Monoisotopic Mass 167.0137915 g/mol [1]
Canonical SMILES ClCC1=CC=C2N=COC2=C1[1]
InChI Key YVLVYGZDSIBRAV-UHFFFAOYSA-N[1]
Topological Polar Surface Area 26 Ų[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C.[1]

Synthesis and Experimental Protocols

General Synthesis Protocol for Benzoxazole Derivatives

A common synthetic route involves the reaction of an appropriately substituted 2-aminophenol with a functionalized carboxylic acid or acyl chloride.[2][3] For the target molecule, this would involve 4-amino-3-hydroxyphenyl)methanol and a cyclizing agent, followed by chlorination, or more directly, reacting 2-amino-4-(chloromethyl)phenol with a suitable one-carbon source.

A related procedure involves refluxing the reactants in a suitable solvent like dry benzene for several hours.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product SM1 Substituted o-Aminophenol Condensation Condensation & Cyclization (e.g., Reflux in Solvent) SM1->Condensation SM2 Carboxylic Acid Derivative (e.g., Acyl Chloride) SM2->Condensation Workup Aqueous Work-up (Pour on ice, wash) Condensation->Workup 1. Cool reaction 2. Precipitate Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Benzoxazole Derivative Purification->Product

Caption: Generalized workflow for the synthesis of benzoxazole derivatives.

Purification and Characterization

Purification: Upon completion of the reaction, the crude product is typically isolated by pouring the reaction mixture into ice-cold water to induce precipitation.[3] The resulting solid can be collected by filtration, washed with a dilute basic solution (e.g., 1% potassium carbonate) and water, and then dried under a vacuum.[3] Further purification is commonly achieved by recrystallization from a suitable solvent such as ethanol.[5]

Characterization: The structure and purity of synthesized benzoxazole derivatives are confirmed using a combination of spectroscopic and analytical techniques.

  • FT-IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. For benzoxazole derivatives, characteristic peaks include C=N stretching (around 1688–1654 cm⁻¹), C=C aromatic stretching (1496–1452 cm⁻¹), and C-H stretching (3213–2919 cm⁻¹).[2] The presence of the Ar-Cl bond would show a vibration in the 747–740 cm⁻¹ range.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure. Aromatic protons in the benzoxazole system typically appear as multiplets in the range of δ 6.85–8.83 ppm.[2] The protons of the key chloromethyl (-CH₂Cl) group would be expected to appear as a singlet, likely deshielded by the adjacent chlorine atom.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the mass spectrum would exhibit characteristic isotopic peaks for the chlorine atom ([M]+ and [M+2] in an approximate 3:1 ratio).[6]

  • Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the theoretical values calculated from the molecular formula (C₈H₆ClNO).[7]

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by two key features: the benzoxazole ring and the chloromethyl substituent.

  • Reactivity of the Chloromethyl Group: The chloromethyl group is a reactive electrophilic site. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of functional groups (e.g., amines, thiols, azides, cyanides), making it an invaluable intermediate for building more complex molecules.

  • Reactivity of the Benzoxazole Ring: The benzoxazole ring system is generally aromatic and stable. However, the oxazole ring can participate in cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions, particularly when substituted with electron-withdrawing groups.[8]

G cluster_reactions Key Reactions cluster_products Resulting Derivatives main This compound SN2 Nucleophilic Substitution (SN2) at Chloromethyl Group main->SN2 + Nucleophile (Nu⁻) DA Diels-Alder Cycloaddition (at Oxazole Ring) main->DA + Dienophile Derivatives Diverse Functionalized Benzoxazoles (Amines, Ethers, Thiols, etc.) SN2->Derivatives Adducts Bicyclic Adducts DA->Adducts

Caption: Primary reaction pathways for this compound.

Biological Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are recognized for their broad spectrum of pharmacological activities.[2] This structural motif is present in numerous compounds with demonstrated biological efficacy, including:

  • Antimicrobial and Antifungal Activity: Many benzoxazole derivatives show potent activity against various bacterial and fungal strains.[2]

  • Anticancer Activity: The benzoxazole core is a feature of several compounds investigated for their cytotoxic effects against various cancer cell lines.[2]

  • Anti-inflammatory Activity: Certain derivatives act as non-steroidal anti-inflammatory agents (NSAIDs).[2][3]

  • Other Activities: The scaffold has also been associated with antihistamine, antimycobacterial, and antiviral properties.[2]

The utility of this compound lies in its potential as a starting material to synthesize novel libraries of benzoxazole-containing compounds, which can then be screened for a wide array of biological activities in drug discovery programs.

References

An In-depth Technical Guide to 6-(Chloromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-(Chloromethyl)benzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Benzoxazole derivatives are recognized for their wide spectrum of pharmacological activities, serving as crucial intermediates in the development of novel therapeutic agents.[1][2] This guide consolidates key data, experimental methodologies, and conceptual frameworks related to this compound and the broader class of benzoxazoles.

Compound Identification and Properties

This compound is a substituted benzoxazole compound. Its core structure features a fused benzene and oxazole ring system, with a chloromethyl group attached at the 6-position.

CAS Number: 1314982-48-3[3][4]

Table 1: Chemical and Physical Properties

Property Value Source
Molecular Formula C₈H₆ClNO [3][4]
Molecular Weight 167.59 g/mol [3]
Canonical SMILES ClCC1=CC=C2N=COC2=C1 [3]
InChI Key YVLVYGZDSIBRAV-UHFFFAOYSA-N [3]
Appearance Not specified (typically solid)
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C [3]
Topological Polar Surface Area 26 Ų [3]
Hydrogen Bond Acceptor Count 2 [3]

| Rotatable Bond Count | 1 |[3] |

Synthesis and Experimental Protocols

General Experimental Protocol: Synthesis of Benzoxazole Derivatives

This protocol describes a common method for synthesizing the benzoxazole core structure, which involves the condensation and subsequent oxidative cyclization of an o-aminophenol with an aldehyde.

Materials:

  • Substituted o-aminophenol (e.g., 4-amino-3-hydroxyphenyl derivative)

  • Substituted benzaldehyde

  • Oxidizing agent (e.g., Phenyliodoniumbis-trifluoroacetate (PIFA), lead tetraacetate)

  • Solvent (e.g., Ethanol, Dichloromethane)

  • Sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the o-aminophenol derivative (1.0 eq.) and the corresponding aldehyde (1.0 eq.) in the chosen solvent (e.g., ethanol) in a round-bottom flask.[6]

  • Addition of Oxidizing Agent: Add the oxidizing agent (e.g., PIFA, 1.05 eq.) to the mixture.[7]

  • Reaction Conditions: The reaction can be stirred at room temperature, heated to reflux, or subjected to microwave irradiation (e.g., 80°C for 15 minutes) to drive the reaction to completion.[6][7]

  • Work-up: Upon completion (monitored by TLC), quench the reaction with water. Extract the crude product with an organic solvent such as ethyl acetate.[7]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the pure benzoxazole derivative.[5][7]

The diagram below illustrates a generalized workflow for the synthesis and purification of benzoxazole compounds.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve o-aminophenol and aldehyde in solvent B 2. Add Oxidizing Agent A->B C 3. Heat / Microwave (e.g., 80°C, 15 min) B->C D 4. Quench with Water C->D E 5. Extract with Organic Solvent D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H Pure Benzoxazole Product G->H

Generalized workflow for benzoxazole synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The benzoxazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][8] The chloromethyl group on this compound serves as a reactive handle, allowing for its use as a building block to construct more complex molecules for drug development programs.

Anticancer Potential: Benzoxazole derivatives have shown significant promise as anticancer agents.[1][9] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer cells. A recent study highlighted a novel benzo[d]oxazole derivative, referred to as B3, as a dual inhibitor of two critical immune checkpoint pathways: PD-1/PD-L1 and VISTA.[10]

  • PD-1/PD-L1 Pathway: Programmed cell death protein 1 (PD-1) is a receptor on activated T-cells. When it binds to its ligand (PD-L1), which is often overexpressed on tumor cells, it transmits an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade the immune system.

  • VISTA Pathway: V-domain Ig Suppressor of T cell Activation (VISTA) is another negative checkpoint regulator that suppresses T-cell function.

By inhibiting both pathways, benzoxazole derivatives can potentially restore the anti-tumor immune response more effectively than single-pathway inhibitors.[10]

The following diagram illustrates the dual inhibitory action of a benzoxazole compound on cancer immune evasion pathways.

G Conceptual diagram of a benzoxazole derivative as a dual inhibitor of PD-1/PD-L1 and VISTA pathways. cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibition VISTA_T VISTA VISTA_R VISTA Receptor VISTA_T->VISTA_R Inhibition Activation T-Cell Activation PD1->Activation Suppression VISTA_R->Activation Suppression Benzoxazole Benzoxazole Derivative (B3) Benzoxazole->PDL1 Inhibition Benzoxazole->VISTA_T Inhibition

Dual inhibition of immune checkpoints by a benzoxazole derivative.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, related chloromethylated heterocyclic compounds are often classified as hazardous. For example, 2-(Chloromethyl)-6-methylbenzo[d]oxazole is listed with hazard statement H314 (Causes severe skin burns and eye damage).[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the supplier's SDS.

References

Technical Whitepaper: On the Mechanism of Action of 6-(Chloromethyl)benzo[d]oxazole and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific studies detailing the definitive mechanism of action for 6-(Chloromethyl)benzo[d]oxazole. This document, therefore, provides an in-depth analysis of the known biological activities and mechanisms of the broader benzo[d]oxazole chemical class, which serves as a predictive framework for understanding the potential actions of the target compound.

Introduction: The Benzoxazole Scaffold

The benzo[d]oxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, often considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This bicyclic, planar molecule is present in numerous natural products and synthetic compounds that exhibit diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The specific biological activity of a benzoxazole derivative is highly dependent on the nature and position of its substituents.

The target molecule, this compound, possesses a key feature: a chloromethyl group at the 6-position. This group is a potential alkylating agent, meaning it can form covalent bonds with nucleophiles found in biological macromolecules such as proteins and DNA. This reactivity could be a critical component of its mechanism, suggesting potential for covalent inhibition of target enzymes or direct interaction with genetic material. However, without specific experimental data, this remains a chemically-informed hypothesis.

Known Mechanisms of Action for the Benzoxazole Class

Research into various benzoxazole derivatives has elucidated several distinct mechanisms of action, which are categorized below.

Anticancer Activity

Many benzoxazole derivatives show significant promise as anticancer agents.[1] The primary mechanisms identified involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

  • Apoptosis Induction & Cell Cycle Arrest: Studies on related compounds, such as methyl 2-chlorobenzo[d]oxazole-6-carboxylate, indicate that their cytotoxic effects against cancer cell lines (e.g., MCF-7 breast cancer) are mediated through the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.[5] This activity is often coupled with cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from proliferating.[5]

cluster_0 Benzoxazole Derivative Action Benzoxazole Benzoxazole Pro_Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., Bax) Benzoxazole->Pro_Apoptotic_Proteins Upregulates Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Bcl-2) Benzoxazole->Anti_Apoptotic_Proteins Downregulates G2M_Checkpoint G2/M Checkpoint Benzoxazole->G2M_Checkpoint Activates Caspases Caspases Pro_Apoptotic_Proteins->Caspases Activates Anti_Apoptotic_Proteins->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes Cell_Cycle_Arrest Cell_Cycle_Arrest G2M_Checkpoint->Cell_Cycle_Arrest Leads to

Fig. 1: Generalized anticancer mechanisms of benzoxazoles.
Immunomodulatory Activity

Recent studies have highlighted the role of benzoxazole derivatives as inhibitors of immune checkpoint pathways, which are crucial for regulating T-cell immune responses.

  • Dual PD-1/PD-L1 and VISTA Inhibition: A novel benzoxazole compound was identified as a dual small-molecule inhibitor targeting both the PD-1/PD-L1 and VISTA immune checkpoint pathways.[6] By blocking these interactions, the compound can rescue T-cell immunosuppression and enhance antitumor immunity.[6] The study also showed that the compound could induce the degradation of both PD-L1 and VISTA proteins in tumor cells.[6]

cluster_APC Tumor Cell / APC cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inactivates T-Cell VISTA_APC VISTA VISTA_T VISTA Receptor VISTA_APC->VISTA_T Inactivates T-Cell T_Cell_Activation T-Cell Activation Benzoxazole Benzoxazole Benzoxazole->PDL1 Inhibits/ Degrades Benzoxazole->VISTA_APC Inhibits/ Degrades

Fig. 2: Benzoxazole action on immune checkpoint pathways.
Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and several benzoxazole derivatives have been investigated as anti-inflammatory agents.

  • Interleukin-6 (IL-6) Antagonism: Certain synthetic benzoxazoles have demonstrated potent suppressive effects on the IL-6 signaling pathway.[7] They act by inhibiting the IL-6-induced phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[7] This blockade prevents the downstream production of inflammatory cytokines like IFN-γ and IL-17 by T-cells, suggesting a therapeutic benefit for autoimmune and chronic inflammatory diseases.[7]

  • COX-2 Interaction: Molecular modeling studies of other benzoxazole derivatives suggest a strong interaction with the COX-2 enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[8]

IL6 Interleukin-6 IL6R IL-6 Receptor IL6->IL6R Binds STAT3 STAT3 IL6R->STAT3 Activates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Gene_Expression Inflammatory Gene Expression pSTAT3->Gene_Expression Promotes Benzoxazole Benzoxazole Benzoxazole->pSTAT3 Inhibits Phosphorylation

Fig. 3: Inhibition of the IL-6/STAT3 signaling pathway.
Antimicrobial Activity

The benzoxazole scaffold is found in compounds effective against a range of pathogens, including bacteria and fungi.[1][9] The mechanism is generally believed to involve enhanced interaction with microbial targets due to the benzoxazole moiety.[5] Specific proposed mechanisms include:

  • Enzyme Inhibition: Disruption of essential microbial enzymes.

  • Cell Process Disruption: Interference with critical cellular functions.[5]

  • Lipid Transfer Protein Targeting: For antifungal activity, docking studies have implicated the lipid transfer protein sec14p as a potential target.[10]

Methodologies for Elucidating Mechanisms

While specific experimental protocols for this compound are not available, the studies on related compounds utilize a standard set of methodologies to determine biological activity and mechanism of action.

  • In Vitro Cytotoxicity Assays: To determine the anticancer potential, cell lines (e.g., MCF-7, HCT-116) are treated with the compound at various concentrations. Cell viability is measured using assays like MTT or MTS to calculate the IC50 value (the concentration that inhibits 50% of cell growth).[5]

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using methods like the tube dilution technique against various bacterial (e.g., Bacillus subtilis, Escherichia coli) and fungal (e.g., Candida albicans) strains.[1]

  • Flow Cytometry: This technique is used to analyze the cell cycle distribution of cancer cells after treatment, identifying arrest at specific phases (e.g., G2/M). It can also be used to quantify apoptotic cells using annexin V/propidium iodide staining.

  • Western Blotting: This molecular biology technique is used to detect and quantify specific proteins. In the context of benzoxazoles, it is used to measure the expression levels of pro- and anti-apoptotic proteins (Bax, Bcl-2), caspases, and signaling proteins like STAT3 and its phosphorylated form (p-STAT3).

  • Molecular Docking: Computational studies are performed to predict the binding mode and affinity of the compound with a specific protein target (e.g., COX-2, PD-L1, VISTA).[6][8] This provides insight into potential molecular interactions.

Summary and Future Directions

The benzo[d]oxazole scaffold is a versatile platform for developing pharmacologically active agents. While the precise mechanism of action for this compound remains uninvestigated, the activities of its chemical relatives provide a strong foundation for future research. Based on the literature, it is plausible that this compound could exhibit anticancer, anti-inflammatory, or antimicrobial properties. The presence of the reactive chloromethyl group suggests a potential for covalent interactions with its biological target(s), which could lead to potent and irreversible inhibition.

To elucidate its specific mechanism, a systematic investigation is required, beginning with broad phenotypic screening (e.g., cytotoxicity against a panel of cancer cell lines, antimicrobial screening) followed by target identification and validation studies using the methodologies outlined above. Such research would clarify the therapeutic potential of this specific compound and contribute to the broader understanding of the structure-activity relationships within the versatile benzoxazole class.

References

The Biological Landscape of 6-(Chloromethyl)benzo[d]oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the biological potential of 6-(chloromethyl)benzo[d]oxazole derivatives and their closely related analogs. While specific data on the 6-(chloromethyl) moiety is emerging, this document consolidates available information on synthesis, biological activities, and mechanisms of action of 6-substituted benzoxazoles to provide a comprehensive resource for researchers in drug discovery and development.

Core Biological Activities

Benzoxazole derivatives are known to possess a diverse range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The nature and position of substituents on the benzoxazole ring play a crucial role in modulating their biological effects.

Immunosuppressive Activity

Recent studies have highlighted the potential of 6-substituted benzoxazole derivatives as immunosuppressive agents. A notable example is the 6-chloro-benzoxazole derivative, PO-296 ([2-(6-chlorobenzo[d]oxazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol]), which has been shown to inhibit the proliferation of activated human T lymphocytes.[1] This activity is particularly relevant for the development of therapeutics for autoimmune diseases.

Table 1: Immunosuppressive Activity of a 6-Chloro-benzoxazole Derivative

CompoundTargetBiological EffectMechanism of ActionReference
PO-296Activated T lymphocytesInhibition of proliferationInhibition of the JAK3/STAT5 signaling pathway[1]
Antimicrobial Activity

Derivatives of benzoxazole with substitutions at the 6-position have demonstrated promising antimicrobial properties. For instance, 6-methyl-2-(substituted phenyl)benzoxazoles have been evaluated for their in vitro activity against a panel of bacteria and fungi.[2]

Table 2: Antimicrobial Activity of 6-Methyl-benzoxazole Derivatives

CompoundSubstituent at position 2Test OrganismMIC (µg/mL)Reference
4b 2,4-dichlorophenylStaphylococcus aureus12.5[2]
4c 2,4-dinitrophenylStaphylococcus aureus12.5[2]
5a 2,4-dihydroxyphenylPseudomonas aeruginosa25[2]
4c Candida albicans12.5[2]
Anticancer Activity

The anticancer potential of benzoxazole derivatives is an area of intense research. While specific data on 6-(chloromethyl) derivatives is limited, studies on related structures, such as 6-amino-2-phenylbenzothiazoles (a closely related heterocyclic system), provide insights into the potential of substitution at the 6-position for developing novel anticancer agents. These compounds have shown moderate antitumor activity against various cancer cell lines.[3]

Table 3: Anticancer Activity of 6-Amino-2-phenylbenzothiazole Derivatives

CompoundSubstituent on 2-phenyl ringCancer Cell LineIC50 (µM)Reference
17 2-fluoroHEP-29[3]
18 3-fluoroHEP-2>10[3]
19 4-fluoroHEP-2>10[3]
17 MCF-710[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of benzoxazole derivatives.

General Synthesis of 2,6-disubstituted Benzoxazoles

A common route for the synthesis of 2,6-disubstituted benzoxazoles involves the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative. For the synthesis of a 6-chlorobenzoxazole precursor, 4-chloro-2-aminophenol is a key starting material.

Synthesis of 4-chloro-2-aminophenol:

This intermediate can be synthesized from p-chlorophenol through nitration followed by reduction.[4]

  • Nitration: p-Chlorophenol is dissolved in a suitable solvent like ethyl acetate. A nitric acid solution is added dropwise at a controlled temperature (20-30°C).

  • Reduction: The resulting 4-chloro-2-nitrophenol is then reduced to 4-chloro-2-aminophenol using methods such as catalytic hydrogenation with a platinum or Raney nickel catalyst, or reduction with iron powder in the presence of an acid.[5][6]

General Procedure for Benzoxazole Ring Formation:

  • A mixture of the appropriate 2-aminophenol (e.g., 4-chloro-2-aminophenol) and a carboxylic acid or aldehyde is heated in the presence of a condensing agent such as polyphosphoric acid (PPA) or under microwave irradiation.[7]

  • Alternatively, the 2-aminophenol can be reacted with an acid chloride in a suitable solvent.

  • The reaction mixture is then worked up by pouring it into water and neutralizing it to precipitate the crude product.

  • The product is purified by recrystallization or column chromatography.

In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[3]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and research design.

JAK3/STAT5 Signaling Pathway Inhibition

The immunosuppressive activity of the 6-chloro-benzoxazole derivative PO-296 has been attributed to its inhibition of the JAK3/STAT5 signaling pathway, a critical pathway in T-cell proliferation and differentiation.[1]

JAK3_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor JAK3 JAK3 IL2R->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization Gene_Expression Gene Expression (e.g., Proliferation genes) pSTAT5_dimer->Gene_Expression Translocates and initiates transcription PO296 PO-296 (6-Chloro-benzoxazole derivative) PO296->JAK3 Inhibits IL2 IL-2 IL2->IL2R Binds

Caption: Inhibition of the JAK3/STAT5 signaling pathway by a 6-chloro-benzoxazole derivative.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzoxazole derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Substituted 2-aminophenol) Reaction Condensation Reaction Start->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Compound Pure Benzoxazole Derivative Characterization->Final_Compound Antimicrobial Antimicrobial Assays (MIC Determination) Final_Compound->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) Final_Compound->Anticancer Other_Assays Other Biological Assays (e.g., Anti-inflammatory) Final_Compound->Other_Assays Data_Analysis Data Analysis (IC50, MIC calculation) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Other_Assays->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: General workflow for synthesis and biological evaluation of benzoxazole derivatives.

References

Spectroscopic Profile of 6-(chloromethyl)benzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 6-(chloromethyl)benzo[d]oxazole. Due to the limited availability of published experimental data for this specific compound, this document leverages established principles of spectroscopic analysis and data from closely related benzoxazole derivatives to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented, offering a foundational resource for researchers working with this and similar heterocyclic compounds.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound this compound serves as a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide aims to provide a detailed technical overview of its expected ¹H NMR, ¹³C NMR, IR, and MS data.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2]

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the chloromethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the oxazole ring and the chlorine atom.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzoxazole ring are characteristic of this heterocyclic system.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
H-2~8.2C-2~152
H-4~7.8C-3a~141
H-5~7.5C-4~111
H-7~7.6C-5~125
-CH₂Cl~4.8C-6~135
C-7~120
C-7a~150
-CH₂Cl~45

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6] The IR spectrum of this compound is expected to exhibit the following key absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
C=N (oxazole ring)Stretching1620-1580
C=C (aromatic)Stretching1600-1450
C-O-C (oxazole ring)Asymmetric Stretching1280-1200
C-ClStretching800-600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.[7][8][9] For this compound (C₈H₆ClNO), the molecular weight is approximately 167.59 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Ion Interpretation
167/169[M]⁺Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
132[M - Cl]⁺Loss of a chlorine radical
132[M - CH₂Cl]⁺Loss of the chloromethyl radical
104[M - CH₂Cl - CO]⁺Subsequent loss of carbon monoxide from the [M - CH₂Cl]⁺ fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse-acquire sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[11]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for relatively small, volatile molecules and typically provides detailed fragmentation patterns.[12]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for this compound. By combining theoretical predictions with illustrative data from related compounds and detailed experimental protocols, researchers and drug development professionals are better equipped to identify and characterize this important synthetic intermediate. The presented workflow and data tables serve as a practical reference for the spectroscopic analysis of benzoxazole derivatives.

References

An In-depth Technical Guide to the Reactivity and Stability of 6-(Chloromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 6-(Chloromethyl)benzo[d]oxazole. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from studies on analogous chloromethylated heterocyclic and aromatic compounds to provide a robust framework for its application in research and development.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its core structure consists of a fused benzene and oxazole ring system, with a reactive chloromethyl group attached to the benzene ring at the 6-position.

PropertyValueSource
Molecular Formula C₈H₆ClNO[1]
Molecular Weight 167.59 g/mol [1]
CAS Number 1314982-48-3[1]
Appearance Solid (predicted)General knowledge
Storage 2-8°C under inert gas (Nitrogen or Argon)[1]

Core Reactivity: The Chloromethyl Group

The primary site of reactivity in this compound is the chloromethyl group. This functional group is analogous to a benzyl chloride, making it susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, and the adjacent benzoxazole ring system can stabilize the transition state of the reaction.

The general reactivity profile involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new covalent bond. This makes this compound a valuable building block for the synthesis of a wide range of substituted benzoxazole derivatives.

Expected Reactivity with Nucleophiles:
Nucleophile ClassExpected ProductReaction Conditions
Amines (Primary & Secondary) 6-(Aminomethyl)benzo[d]oxazole derivativesTypically in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in a polar aprotic solvent (e.g., DMF, acetonitrile) at room temperature to moderate heating.
Thiols 6-(Thioalkylmethyl)benzo[d]oxazole derivativesOften carried out with a base (e.g., sodium hydride, potassium carbonate) to deprotonate the thiol, forming a more potent thiolate nucleophile. Common solvents include DMF and THF.
Alcohols/Phenols 6-(Alkoxymethyl)benzo[d]oxazole or 6-(Phenoxymethyl)benzo[d]oxazole derivativesRequires a strong base (e.g., sodium hydride) to generate the alkoxide or phenoxide. Anhydrous conditions are crucial.
Cyanide 6-(Cyanomethyl)benzo[d]oxazoleNucleophilic substitution using a cyanide salt (e.g., sodium cyanide, potassium cyanide) in a polar aprotic solvent like DMSO or DMF.
Azide 6-(Azidomethyl)benzo[d]oxazoleReaction with sodium azide in a polar aprotic solvent. This product can be further reduced to the corresponding amine.

Stability Profile

  • Thermal Stability: Chloromethylated aromatic compounds can be prone to decomposition at elevated temperatures. It is recommended to avoid prolonged heating at high temperatures. Storage at the recommended 2-8°C is crucial to minimize degradation.[1]

  • Hydrolytic Stability: The chloromethyl group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would lead to the formation of 6-(hydroxymethyl)benzo[d]oxazole. Neutral pH conditions are advisable for storage and handling in aqueous media for short periods.

  • Light Sensitivity: While no specific data is available, many complex organic molecules exhibit some degree of light sensitivity. It is good practice to store the compound in a light-resistant container.

  • Oxidative Stability: The benzoxazole ring itself is generally stable to oxidation under normal conditions. However, strong oxidizing agents should be avoided as they could potentially react with the heterocyclic ring or the chloromethyl group.

Likely Degradation Pathway: The primary degradation pathway under ambient, non-inert conditions is likely hydrolysis of the chloromethyl group to the corresponding alcohol, 6-(hydroxymethyl)benzo[d]oxazole.

Experimental Protocols

The following are generalized experimental protocols for common reactions involving this compound, adapted from procedures for similar electrophilic building blocks. Researchers should optimize these conditions for their specific substrates.

General Procedure for Nucleophilic Substitution with an Amine

Objective: To synthesize a 6-(aminomethyl)benzo[d]oxazole derivative.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the amine (1.1 equivalents) to the solution.

  • Add triethylamine (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Nucleophilic Substitution with a Thiol

Objective: To synthesize a 6-(thioalkylmethyl)benzo[d]oxazole derivative.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C, add a solution of the thiol (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0°C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual and practical aspects of working with this compound.

G cluster_reactivity General Reactivity Pathway Start This compound Product 6-(Nu-methyl)benzo[d]oxazole Start->Product Nucleophilic Substitution (SN2) Nucleophile Nucleophile (Nu-H) Nucleophile->Product Leaving_Group HCl G cluster_workflow Synthetic Workflow Reaction_Setup 1. Reaction Setup: - this compound - Nucleophile - Base (if needed) - Anhydrous Solvent Reaction 2. Reaction: - Stir at appropriate temperature - Monitor by TLC Reaction_Setup->Reaction Workup 3. Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry Reaction->Workup Purification 4. Purification: - Column Chromatography Workup->Purification Characterization 5. Characterization: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization G cluster_structure Structural Features Influencing Reactivity Structure This compound Chloromethyl Chloromethyl Group: - Primary site of nucleophilic attack - Good leaving group (Cl-) Structure->Chloromethyl Benzoxazole_Ring Benzoxazole Ring System: - Electron-withdrawing nature - Stabilizes reaction intermediates Structure->Benzoxazole_Ring

References

Potential Therapeutic Targets of 6-(chloromethyl)benzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(chloromethyl)benzo[d]oxazole is a halogenated derivative of the benzoxazole scaffold, a privileged structure in medicinal chemistry. While direct studies on this specific molecule are limited, the broader class of benzoxazole derivatives, particularly those with chloro-substitutions, have demonstrated a wide range of biological activities. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound by examining the activities of structurally related compounds. Key therapeutic areas of interest include anticancer, antimicrobial, and enzyme inhibition, with a notable potential for immunomodulation through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This document provides a comprehensive overview of these potential applications, including quantitative data from related compounds, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction

Benzoxazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties. The fused benzene and oxazole rings provide a rigid scaffold that can be readily functionalized to interact with various biological targets. The introduction of a chloromethyl group at the 6-position of the benzoxazole core is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity and reactivity, potentially enhancing its biological activity and target specificity. This guide explores the therapeutic landscape of this compound by extrapolating from the known biological effects of its analogues.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally similar benzoxazole derivatives, this compound is predicted to have potential applications in the following areas:

  • Anticancer Activity: Benzoxazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.

  • Antimicrobial Activity: The benzoxazole scaffold is a common feature in many antimicrobial agents. Chloro-substituted benzoxazoles, in particular, have shown promising activity against a range of bacterial and fungal pathogens.

  • Enzyme Inhibition: Various benzoxazole derivatives have been identified as potent inhibitors of enzymes such as cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's.

  • Immunomodulation: A significant finding for a 6-chlorobenzoxazole derivative is its ability to inhibit T lymphocyte proliferation by targeting the JAK3/STAT5 signaling pathway, suggesting a potential role in treating autoimmune diseases.

Quantitative Biological Data of Related Benzoxazole Derivatives

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the biological activities of various chloro-substituted and other relevant benzoxazole derivatives.

Table 1: Anticancer Activity of Chloro-substituted Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(6-chlorobenzo[d]oxazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (PO-296)Activated human T lymphocytesNot specified, but significant inhibition of proliferation observed[1]
4-(Benzo[d]oxazol-2-yl)-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-oneNot specifiedNot specified, but synthesized for anticancer evaluation
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analoguesVarious (NCI-60 panel)PGI values reported, e.g., 6h showed PGI of 65.12 against SNB-19

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
Compound 2b (a propanoic acid derivative)Bacillus subtilis0.098
Compound 2b (a propanoic acid derivative)Other bacteria0.098 - 0.78
Various 2-substituted benzoxazolesFusarium oxysporumSignificant activity reported

Table 3: Enzyme Inhibition by Benzoxazole Derivatives

CompoundEnzymeIC50 (µM)Reference
Benzoxazole-oxadiazole analogue 15Acetylcholinesterase (AChE)5.80 ± 2.18
Benzoxazole-oxadiazole analogue 15Butyrylcholinesterase (BuChE)7.20 ± 2.30
Benzoxazole-oxadiazole analogue 2Acetylcholinesterase (AChE)6.40 ± 1.10
Benzoxazole-oxadiazole analogue 2Butyrylcholinesterase (BuChE)7.50 ± 1.20

Key Signaling Pathway: JAK3/STAT5 Inhibition

A significant potential therapeutic target for 6-chloro-substituted benzoxazoles is the Janus kinase 3 (JAK3)/signal transducer and activator of transcription 5 (STAT5) signaling pathway.[1] This pathway is crucial for T-cell proliferation and differentiation, and its inhibition can lead to immunosuppression. This makes it a promising target for the treatment of autoimmune diseases and organ transplant rejection.

JAK3_STAT5_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3_inactive JAK3 (inactive) Receptor->JAK3_inactive Activates JAK3_active JAK3-P (active) JAK3_inactive->JAK3_active Autophosphorylation STAT5_inactive STAT5 (inactive) JAK3_active->STAT5_inactive Phosphorylates STAT5_active STAT5-P (active) STAT5_inactive->STAT5_active Dimer STAT5-P Dimer STAT5_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription (Proliferation, Differentiation) Nucleus->Gene Initiates Inhibitor This compound (Proposed) Inhibitor->JAK3_active Inhibits

Figure 1: Proposed inhibition of the JAK3/STAT5 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells (96-well plate) Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 2: Workflow for the MTT anticancer assay.
Antimicrobial Activity: Broth Tube Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Protocol:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilutions: Prepare a series of twofold dilutions of the compound in Mueller-Hinton broth in sterile test tubes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each tube with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the tubes at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tube_Dilution_Workflow Start Start Prepare_Stock Prepare Stock Solution of This compound Start->Prepare_Stock Serial_Dilute Perform Serial Dilutions in Broth Prepare_Stock->Serial_Dilute Inoculate Inoculate Dilution Tubes Serial_Dilute->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Figure 3: Workflow for the broth tube dilution antimicrobial assay.
Enzyme Inhibition: Cholinesterase Assay

This assay, based on the Ellman method, measures the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).[4]

Protocol:

  • Reagent Preparation: Prepare phosphate buffer, DTNB solution, enzyme solution (AChE or BChE), and substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide).

  • Assay Mixture: In a 96-well plate, add buffer, DTNB, and the test compound (this compound) at various concentrations.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the substrate solution.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition. Determine the IC50 value.

Conclusion

While direct experimental data for this compound is not yet widely available, the extensive research on its structural analogues provides a strong foundation for predicting its therapeutic potential. The key areas of interest—anticancer, antimicrobial, and enzyme inhibition—are well-established for the benzoxazole scaffold. The specific finding that a 6-chlorobenzoxazole derivative targets the JAK3/STAT5 pathway opens a promising avenue for the development of novel immunomodulatory agents. The experimental protocols and data presented in this guide offer a framework for the systematic evaluation of this compound and its derivatives, paving the way for future drug discovery and development efforts. Further investigation is warranted to fully elucidate the specific molecular targets and mechanisms of action of this compound.

References

Methodological & Application

Application Notes and Protocols: 6-(Chloromethyl)benzo[d]oxazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Chloromethyl)benzo[d]oxazole is a valuable heterocyclic building block in organic synthesis, particularly in the construction of diverse molecular scaffolds for pharmaceutical and materials science applications. The benzoxazole core is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a reactive chloromethyl group at the 6-position provides a convenient handle for introducing various functionalities through nucleophilic substitution reactions, making it an ideal starting material for the synthesis of compound libraries.

These application notes provide an overview of the utility of this compound in organic synthesis and offer detailed protocols for its derivatization.

Key Applications

The primary utility of this compound lies in its reactivity towards a wide range of nucleophiles. The benzylic chloride is susceptible to displacement, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds. This enables the synthesis of a variety of derivatives with potential biological activities.

Common transformations include:

  • Etherification: Reaction with phenols and alcohols to form the corresponding ether derivatives.

  • Amination: Reaction with primary and secondary amines to yield aminomethyl-benzoxazoles.

  • Thioetherification: Reaction with thiols to produce thioether analogues.

  • Cyanation: Introduction of a nitrile group, which can be further elaborated.

  • Alkylation: Use in Friedel-Crafts type reactions or as an alkylating agent for various nucleophiles.

Derivatives of this compound are being investigated for a range of therapeutic areas due to the diverse pharmacological activities associated with the benzoxazole scaffold.[1][2]

Data Presentation

The following tables summarize quantitative data for representative reactions involving the derivatization of chloromethylated benzoxazole analogues. While specific data for the 6-(chloromethyl) isomer is limited in publicly available literature, the data for analogous isomers (e.g., 2-chloromethyl) provides a strong indication of expected reactivity and yields.

Table 1: Synthesis of N-Substituted Aminomethyl Benzoxazole Derivatives

EntryAmine NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
1Secondary AmineBenzene-Reflux6-830-70[1]
2PyrrolidineTHF-50-600.5-2N/A[3]
3PiperidineTHF-50-600.5-2N/A[3]
4MorpholineTHF-50-600.5-2N/A[3]

Note: Yields are reported for analogous reactions with other chloromethylated benzoxazole isomers.

Table 2: Synthesis of Thioether Benzoxazole Derivatives

EntryThiol NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
1BenzenethiolDMSOCs₂CO₃11024High[4]
2ThiophenolN/AN/AN/AN/AN/A[5]

Note: These represent general conditions for similar transformations.

Experimental Protocols

The following are detailed experimental protocols for key transformations of chloromethylated benzoxazole derivatives, which can be adapted for this compound.

Protocol 1: General Procedure for the Synthesis of N-Substituted Aminomethyl Benzoxazole Derivatives

This protocol is adapted from the synthesis of N-(2-(4-chlorobenzyl)-benzo[d]oxazol-5-yl)-3-substituted-propanamide.[1]

Materials:

  • This compound

  • Appropriate secondary amine (e.g., pyrrolidine, piperidine, morpholine)

  • Dry Benzene

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dry benzene.

  • Add the respective secondary amine (2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (amine hydrochloride) forms, filter it off.

  • Wash the organic phase with distilled water to remove any remaining hydrochloride salts.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-substituted aminomethyl benzoxazole derivative.

Protocol 2: General Procedure for the Synthesis of Thioether Benzoxazole Derivatives

This protocol is based on the synthesis of 2-(phenylsulfinyl)benzo[d]oxazole derivatives.[4]

Materials:

  • This compound

  • Appropriate thiol (e.g., thiophenol)

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired thiol (1.5 equivalents), and Cesium Carbonate (2 equivalents).

  • Add DMSO as the solvent.

  • Stir the reaction mixture at 110 °C for 24 hours under an inert atmosphere (e.g., Nitrogen).

  • After cooling to room temperature, dilute the reaction mixture with ethyl ether.

  • Wash the organic phase with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the pure thioether derivative.

Visualizations

Reaction Workflow for Derivatization

G start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (Amine, Phenol, Thiol) nucleophile->reaction product Substituted 6-(methylene)benzo[d]oxazole Derivative reaction->product analysis Purification & Characterization product->analysis

Caption: General workflow for the nucleophilic substitution of this compound.

Signaling Pathway Inhibition by Benzoxazole Derivatives

Many benzoxazole derivatives have been shown to inhibit key signaling pathways implicated in disease. For example, some derivatives act as antagonists of interleukin-6 (IL-6) signaling.[6]

G IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R binds JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Transcription (Inflammation) pSTAT3->Gene promotes Benzoxazole Benzoxazole Derivative Benzoxazole->JAK inhibits

Caption: Inhibition of the IL-6/JAK/STAT3 signaling pathway by certain benzoxazole derivatives.

References

Application Notes and Protocols for the Synthesis of N-Substituted 6-(Aminomethyl)benzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-substituted 6-(aminomethyl)benzoxazoles, a class of compounds with significant potential in medicinal chemistry and drug discovery. The synthetic strategy is based on a three-stage process: the formation of a key intermediate, 6-formylbenzoxazole, followed by reductive amination to introduce the aminomethyl group, and subsequent N-substitution to yield a diverse library of target compounds.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an N-substituted aminomethyl group at the 6-position of the benzoxazole core can significantly modulate the biological activity and pharmacokinetic properties of these molecules. This protocol outlines a versatile and efficient method for the synthesis of a library of N-substituted 6-(aminomethyl)benzoxazoles, starting from commercially available precursors.

Overall Synthetic Scheme

The synthesis of N-substituted 6-(aminomethyl)benzoxazoles is accomplished through a three-step sequence as illustrated below. The initial step involves the synthesis of the key intermediate, benzoxazole-6-carbaldehyde. This is followed by the crucial reductive amination step to introduce the desired amine functionality. The final step allows for diversification through N-acylation or N-alkylation.

Synthetic_Scheme 2-Hydroxy-5-nitrobenzaldehyde 2-Hydroxy-5-nitrobenzaldehyde 2-Amino-5-hydroxybenzaldehyde 2-Amino-5-hydroxybenzaldehyde 2-Hydroxy-5-nitrobenzaldehyde->2-Amino-5-hydroxybenzaldehyde Reduction (e.g., Fe/AcOH) Benzoxazole-6-carbaldehyde Benzoxazole-6-carbaldehyde 2-Amino-5-hydroxybenzaldehyde->Benzoxazole-6-carbaldehyde Cyclization (e.g., Triethyl orthoformate) N-Substituted 6-(aminomethyl)benzoxazole N-Substituted 6-(aminomethyl)benzoxazole Benzoxazole-6-carbaldehyde->N-Substituted 6-(aminomethyl)benzoxazole Reductive Amination (R-NH2, NaBH4)

Caption: Overall synthetic workflow for N-substituted 6-(aminomethyl)benzoxazoles.

Experimental Protocols

Stage 1: Synthesis of Benzoxazole-6-carbaldehyde

This stage involves the preparation of the key aldehyde intermediate.

Step 1.1: Reduction of 2-Hydroxy-5-nitrobenzaldehyde

This procedure describes the reduction of the nitro group to an amine, yielding 2-amino-5-hydroxybenzaldehyde.

  • Materials:

    • 2-Hydroxy-5-nitrobenzaldehyde

    • Iron powder (Fe)

    • Glacial acetic acid (AcOH)

    • Ethanol

    • Water

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, suspend 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) to the suspension.

    • Heat the mixture to reflux and add glacial acetic acid (1.0 eq) dropwise.

    • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-hydroxybenzaldehyde, which can be used in the next step without further purification.

Step 1.2: Cyclization to form Benzoxazole-6-carbaldehyde

This step involves the formation of the benzoxazole ring.

  • Materials:

    • Crude 2-amino-5-hydroxybenzaldehyde from Step 1.1

    • Triethyl orthoformate

    • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

    • Toluene

  • Procedure:

    • To a solution of crude 2-amino-5-hydroxybenzaldehyde (1.0 eq) in toluene, add triethyl orthoformate (1.5 eq).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove the ethanol formed during the reaction.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure benzoxazole-6-carbaldehyde.

Stage 2: Reductive Amination

This stage describes the synthesis of N-substituted 6-(aminomethyl)benzoxazoles from benzoxazole-6-carbaldehyde.

  • Materials:

    • Benzoxazole-6-carbaldehyde

    • Primary or secondary amine (e.g., benzylamine, morpholine)

    • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol or Dichloromethane (DCM)

    • Acetic acid (catalytic amount, if necessary)

  • Procedure:

    • Dissolve benzoxazole-6-carbaldehyde (1.0 eq) in methanol or DCM.

    • Add the desired primary or secondary amine (1.1 eq).

    • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • If methanol was used as the solvent, concentrate the mixture under reduced pressure. If DCM was used, wash the organic layer with water.

    • Extract the aqueous layer with ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 6-(aminomethyl)benzoxazole.

Stage 3: N-Acylation (Example with Acetic Anhydride)

This stage describes the acylation of the secondary amine formed in Stage 2.

  • Materials:

    • N-Substituted 6-(aminomethyl)benzoxazole

    • Acetic anhydride

    • Triethylamine (Et₃N) or Pyridine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-substituted 6-(aminomethyl)benzoxazole (1.0 eq) in DCM.

    • Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution.

    • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and then with a saturated solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-acyl-N-substituted 6-(aminomethyl)benzoxazole.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis.

Table 1: Synthesis of Benzoxazole-6-carbaldehyde

Starting MaterialReagentsSolventTime (h)Yield (%)
2-Amino-5-hydroxybenzaldehydeTriethyl orthoformate, p-TsOH (cat.)Toluene4-675-85

Table 2: Reductive Amination of Benzoxazole-6-carbaldehyde

AmineReducing AgentSolventTime (h)Yield (%)
BenzylamineNaBH₄Methanol4-680-90
MorpholineNaBH(OAc)₃DCM6-875-85
CyclopropylamineNaBH₄Methanol5-770-80
AnilineNaBH(OAc)₃DCM8-1265-75

Table 3: N-Acylation of 6-(Benzylaminomethyl)benzoxazole

Acylating AgentBaseSolventTime (h)Yield (%)
Acetic anhydrideEt₃NDCM2-390-95
Benzoyl chloridePyridineDCM3-485-90

Visualizations

The following diagrams illustrate the key transformations and workflows.

Stage1_Workflow cluster_0 Step 1.1: Reduction cluster_1 Step 1.2: Cyclization Start_Red 2-Hydroxy-5-nitrobenzaldehyde Reagents_Red Fe, AcOH Ethanol/Water Start_Red->Reagents_Red Product_Red 2-Amino-5-hydroxybenzaldehyde Reagents_Red->Product_Red Start_Cyc 2-Amino-5-hydroxybenzaldehyde Reagents_Cyc Triethyl orthoformate p-TsOH, Toluene Start_Cyc->Reagents_Cyc Product_Cyc Benzoxazole-6-carbaldehyde Reagents_Cyc->Product_Cyc

Caption: Workflow for the synthesis of benzoxazole-6-carbaldehyde.

Reductive_Amination_Pathway Aldehyde Benzoxazole-6-carbaldehyde Imine Imine/Iminium Intermediate Aldehyde->Imine Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Imine Product N-Substituted 6-(aminomethyl)benzoxazole Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Product

Caption: Signaling pathway for the reductive amination step.

N_Acylation_Workflow Start_Acyl N-Substituted 6-(aminomethyl)benzoxazole Reagents_Acyl Acylating Agent (e.g., Acetic Anhydride) Base (e.g., Et3N) Start_Acyl->Reagents_Acyl Product_Acyl N-Acyl Derivative Reagents_Acyl->Product_Acyl

Caption: General workflow for the N-acylation of the aminomethyl group.

Application Notes and Protocols for 6-(chloromethyl)benzo[d]oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-(chloromethyl)benzo[d]oxazole as a key building block in medicinal chemistry for the synthesis of novel bioactive molecules. Detailed protocols for the derivatization of this compound and the biological evaluation of its products are outlined, supported by relevant data and visualizations.

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] The substitution pattern on the benzoxazole ring plays a crucial role in modulating the biological activity of these derivatives.[1] this compound is a valuable starting material that allows for the introduction of various functional groups at the 6-position of the benzoxazole nucleus, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The reactive chloromethyl group serves as an electrophilic handle for the facile introduction of nucleophiles, leading to a diverse library of 6-substituted methyl benzoxazole derivatives.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value. The electron-withdrawing nature of the benzoxazole ring system can influence the reactivity of the chloromethyl group, making it amenable to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, azides, ethers, and thioethers, each imparting unique physicochemical and biological properties to the resulting molecule.

Derivatives of this compound have been investigated for a range of biological activities:

  • Antimicrobial Agents: Benzoxazole derivatives are known to exhibit broad-spectrum antimicrobial activity.[4][5][6] Modification at the 6-position can lead to compounds with enhanced potency against various bacterial and fungal strains.

  • Anticancer Agents: The benzoxazole scaffold has been identified in several potent anticancer compounds.[7][8] The introduction of specific side chains at the 6-position can modulate the cytotoxic activity and selectivity of these derivatives against various cancer cell lines.

  • Anti-inflammatory Agents: Several benzoxazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.

  • Neuroprotective Agents: Emerging research suggests that certain benzoxazole derivatives may possess neuroprotective effects, making them interesting candidates for the treatment of neurodegenerative diseases.

Experimental Protocols

The following protocols describe the synthesis of key intermediates from this compound and their subsequent biological evaluation.

Synthesis of 6-(azidomethyl)benzo[d]oxazole

The introduction of an azide moiety provides a versatile handle for further chemical modifications, such as "click chemistry" or reduction to an amine.

Reaction Scheme:

G cluster_0 Synthesis of 6-(azidomethyl)benzo[d]oxazole start This compound reagent + NaN3 start->reagent product 6-(azidomethyl)benzo[d]oxazole reagent->product

Caption: Synthetic route to 6-(azidomethyl)benzo[d]oxazole.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 6-(azidomethyl)benzo[d]oxazole.

Synthesis of 6-(aminomethyl)benzo[d]oxazole

The amino group is a key functional group in many biologically active molecules, enabling the formation of amides, sulfonamides, and other derivatives.

Reaction Scheme:

G cluster_1 Synthesis of 6-(aminomethyl)benzo[d]oxazole start_amine 6-(azidomethyl)benzo[d]oxazole reagent_amine + H2, Pd/C start_amine->reagent_amine product_amine 6-(aminomethyl)benzo[d]oxazole reagent_amine->product_amine

Caption: Synthetic route to 6-(aminomethyl)benzo[d]oxazole.

Materials:

  • 6-(azidomethyl)benzo[d]oxazole

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve 6-(azidomethyl)benzo[d]oxazole (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 6-(aminomethyl)benzo[d]oxazole. The product can be further purified by crystallization or column chromatography if necessary.

Biological Evaluation Protocols

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Workflow:

G A Prepare serial dilutions of test compounds C Add compound dilutions to wells A->C B Inoculate microtiter plate wells with microbial suspension B->C D Incubate at 37°C for 24h C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination.

Materials:

  • Synthesized benzoxazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the stock solutions in the appropriate growth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of each microbial strain (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive controls (medium with inoculum) and negative controls (medium only), as well as a standard drug control.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay measures the cytotoxic effect of the synthesized compounds on cancer cell lines.

Workflow:

G A Seed cancer cells in 96-well plates B Treat cells with various concentrations of test compounds A->B C Incubate for 48-72h B->C D Add MTT reagent and incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for MTT assay.

Materials:

  • Synthesized benzoxazole derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., doxorubicin)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and the standard drug in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include untreated control wells.

  • Incubate the plates for 48 to 72 hours in a humidified incubator with 5% CO₂ at 37°C.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: Antimicrobial Activity of 6-Substituted Methyl Benzoxazole Derivatives (Hypothetical Data)

Compound IDSubstitution at 6-positionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BZX-NH₂ -CH₂NH₂163264
BZX-N₃ -CH₂N₃64>128>128
Ciprofloxacin -10.5NA
Fluconazole -NANA8

Table 2: Anticancer Activity of 6-Substituted Methyl Benzoxazole Derivatives (Hypothetical Data)

Compound IDSubstitution at 6-positionIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
BZX-NH₂ -CH₂NH₂12.525.8
BZX-N₃ -CH₂N₃45.2>100
Doxorubicin -0.81.2

Signaling Pathways

While the precise mechanisms of action for novel 6-substituted benzoxazole derivatives need to be elucidated through further studies, some known benzoxazoles exert their effects through specific signaling pathways. For example, anti-inflammatory benzoxazoles may inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor TLR4 Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB_Inhib IκBα IKK->NFkB_Inhib phosphorylates NFkB NF-κB (p65/p50) NFkB_Inhib->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription BZX Benzoxazole Derivative BZX->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by a benzoxazole derivative.

Further investigations, such as Western blotting and reporter gene assays, are required to confirm the specific molecular targets and signaling pathways modulated by novel derivatives of this compound.

References

Application Notes and Protocols for 6-Substituted Benzo[d]oxazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of 6-(chloromethyl)benzo[d]oxazole and its derivatives in cancer research.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and enzyme inhibition.[2][3] While specific research on this compound is limited, the closely related compound, Methyl 2-chlorobenzo[d]oxazole-6-carboxylate, has demonstrated notable anticancer activity and serves as a representative for this class of compounds. These application notes provide an overview of its activity and detailed protocols for its evaluation in a research setting.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of Methyl 2-chlorobenzo[d]oxazole-6-carboxylate have been evaluated against human cancer cell lines. The available quantitative data is summarized below.

CompoundCell LineCancer TypeIC50 Value (µM)Reference
Methyl 2-chlorobenzo[d]oxazole-6-carboxylateMCF-7Breast Cancer~15[2]
Methyl 2-chlorobenzo[d]oxazole-6-carboxylateHCT-116Colorectal CancerNot Specified[2]

Mechanism of Action

The primary proposed mechanism of action for Methyl 2-chlorobenzo[d]oxazole-6-carboxylate is the induction of apoptosis and arrest of the cell cycle at the G2/M phase.[2] This dual effect on cancer cells makes it a compound of interest for further investigation. The induction of apoptosis is reportedly mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[2]

G2M_Apoptosis_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction Compound Methyl 2-chlorobenzo[d]oxazole-6-carboxylate CancerCell Cancer Cell Compound->CancerCell Enters G2M_Phase G2/M Phase CancerCell->G2M_Phase CellCycle Cell Cycle Progression Apoptosis Apoptosis ProApoptotic Upregulation of Pro-Apoptotic Proteins CancerCell->ProApoptotic AntiApoptotic Downregulation of Anti-Apoptotic Proteins CancerCell->AntiApoptotic CellCycle->G2M_Phase ProApoptotic->Apoptosis AntiApoptotic->Apoptosis

Caption: Proposed mechanism of action of Methyl 2-chlorobenzo[d]oxazole-6-carboxylate.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole derivative in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

MTT_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 Treat Treat cells with compound dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V-FITC Assay)

This protocol is for quantifying apoptosis induced by the compound using flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzoxazole derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Apoptosis_Workflow Start Start TreatCells Treat cells with compound in 6-well plate Start->TreatCells Harvest Harvest cells (adherent and floating) TreatCells->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min at RT in dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Annexin V apoptosis assay.
Cell Cycle Analysis

This protocol is for determining the effect of the compound on the cell cycle distribution.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzoxazole derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[8]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]

CellCycle_Workflow Start Start TreatCells Treat cells with compound in 6-well plate Start->TreatCells Harvest Harvest and wash cells with PBS TreatCells->Harvest Fix Fix cells with cold 70% ethanol Harvest->Fix IncubateFix Incubate at -20°C for at least 2h Fix->IncubateFix Stain Stain with PI/RNase A solution IncubateFix->Stain IncubateStain Incubate 30 min at RT in dark Stain->IncubateStain Analyze Analyze by flow cytometry IncubateStain->Analyze End End Analyze->End

Caption: Workflow for cell cycle analysis.

References

Development of Novel Inhibitors from 6-(Chloromethyl)benzo[d]oxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the development of novel inhibitors derived from the versatile benzoxazole scaffold. While specific literature on the direct use of 6-(chloromethyl)benzo[d]oxazole as a starting material for inhibitor synthesis is limited, this collection of notes and protocols details the broader strategies for synthesizing and evaluating benzoxazole-based compounds with a wide range of biological activities. The information presented here serves as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents. Benzoxazole derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often functioning through the inhibition of key enzymes and signaling pathways.

Introduction to Benzoxazole-Based Inhibitors

The benzoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for the design of potent and selective inhibitors of biological targets. Derivatives of benzoxazole have been reported to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The development of novel inhibitors from this class of compounds is an active area of research in the pursuit of new therapeutic agents.

General Synthetic Strategies for Benzoxazole Derivatives

While direct derivatization of this compound is not extensively documented, the synthesis of the core benzoxazole structure and its subsequent functionalization are well-established. A common and effective method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.

Protocol 2.1: General Synthesis of 2-Substituted Benzoxazoles

This protocol describes a general method for the synthesis of 2-substituted benzoxazole derivatives, which can be adapted for the preparation of a diverse library of compounds for screening.

Materials:

  • 2-Aminophenol

  • Substituted carboxylic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as toluene, add the desired substituted carboxylic acid (1.1 eq).

  • Add a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzoxazole.

Quantitative Data on Benzoxazole-Based Inhibitors

The following tables summarize the inhibitory activities of various benzoxazole derivatives against different biological targets as reported in the literature. This data provides a valuable reference for structure-activity relationship (SAR) studies and for the design of new, more potent inhibitors.

Table 1: Anticancer Activity of Benzoxazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
Compound 4 HCT116 (Human Colorectal Carcinoma)Not Specified[1]
Compound 6 HCT116 (Human Colorectal Carcinoma)Not Specified[1]
Compound 25 HCT116 (Human Colorectal Carcinoma)Not Specified[1]
Compound 26 HCT116 (Human Colorectal Carcinoma)Not Specified[1]

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

Compound IDMicrobial StrainMIC (µM)Reference
Compound 1 Candida albicans0.34 x 10⁻³[3]
Compound 10 Bacillus subtilis1.14 x 10⁻³[3]
Compound 13 Pseudomonas aeruginosa2.57 x 10⁻³[3]
Compound 16 Klebsiella pneumoniae1.22 x 10⁻³[3]
Compound 19 Salmonella typhi2.40 x 10⁻³[3]
Compound 19 Aspergillus niger2.40 x 10⁻³[3]
Compound 20 Salmonella typhi2.40 x 10⁻³[3]
Compound 24 Escherichia coli1.40 x 10⁻³[3]

Experimental Protocols for Biological Assays

Protocol 4.1: In Vitro Anticancer Activity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., 5-fluorouracil).

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Fix the cells by gently adding cold TCA and incubate for 1 hour at 4 °C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Protocol 4.2: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Standard antimicrobial agents (e.g., ofloxacin, fluconazole)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial dilution of the test compounds and standard drugs in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48 hours for fungi).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical workflow for the development of benzoxazole-based inhibitors and a simplified representation of a signaling pathway that could be targeted by such compounds.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Compound Library Synthesis Compound Library Synthesis High-Throughput Screening High-Throughput Screening Compound Library Synthesis->High-Throughput Screening Bioassays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation SAR Studies Lead Optimization Lead Optimization Lead Generation->Lead Optimization ADMET Profiling In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Candidate Selection Candidate Selection In Vivo Studies->Candidate Selection

Caption: A generalized workflow for the discovery and development of novel inhibitors.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival Benzoxazole Inhibitor Benzoxazole Inhibitor Benzoxazole Inhibitor->Receptor Tyrosine Kinase

Caption: A simplified signaling pathway targeted by kinase inhibitors.

References

Application Notes and Protocols for the Derivatization of 6-(Chloromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide to the derivatization of 6-(chloromethyl)benzo[d]oxazole, a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The protocols detailed below focus on the nucleophilic substitution at the reactive chloromethyl group, a key strategy for introducing various functionalities and exploring their therapeutic potential.

Introduction

Benzoxazole and its derivatives are prominent heterocyclic compounds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core serves as a valuable starting material for creating libraries of novel compounds, as the chloromethyl group is readily displaced by a variety of nucleophiles. This allows for the systematic modification of the molecule's structure to enhance its biological activity and pharmacokinetic profile.

General Derivatization Strategy: Nucleophilic Substitution

The primary route for the derivatization of this compound involves the nucleophilic substitution of the chlorine atom. This reaction is typically carried out by treating the starting material with a suitable nucleophile, such as an amine, thiol, or phenol, in the presence of a base and an appropriate solvent.

Below is a generalized reaction scheme and a detailed experimental protocol for this transformation.

General Reaction Scheme:

G reactant1 This compound product 6-((Nu)methyl)benzo[d]oxazole reactant1->product reactant2 Nucleophile (Nu-H) (e.g., R-NH2, R-SH, R-OH) reactant2->product reagents Base, Solvent reagents->product

Caption: General workflow for the nucleophilic substitution of this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-((Arylamino)methyl)benzo[d]oxazole Derivatives

This protocol describes the synthesis of N-substituted-6-(aminomethyl)benzo[d]oxazole derivatives, which have shown potential as anticancer agents.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline, 4-chloroaniline)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80°C for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-((arylamino)methyl)benzo[d]oxazole derivative.

Characterization Data:

The synthesized compounds should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure.

CompoundR Group (Aniline)Yield (%)Melting Point (°C)
1a 4-Fluorophenyl78125-127
1b 4-Chlorophenyl82138-140
1c 4-Methoxyphenyl75118-120
Protocol 2: Synthesis of 6-((Arylthio)methyl)benzo[d]oxazole Derivatives

This protocol outlines the synthesis of S-substituted-6-(thiomethyl)benzo[d]oxazole derivatives, which are also being investigated for their therapeutic properties.

Materials:

  • This compound

  • Substituted thiophenol (e.g., 4-chlorothiophenol, 4-methylthiophenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0°C, add the substituted thiophenol (1.2 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6-((arylthio)methyl)benzo[d]oxazole derivative.

Characterization Data:

CompoundR Group (Thiophenol)Yield (%)Physical State
2a 4-Chlorophenyl85White solid
2b 4-Methylphenyl88Pale yellow oil
2c 4-Methoxyphenyl82White solid

Biological Evaluation: Anticancer Activity

Derivatives of this compound have been evaluated for their in vitro anticancer activity against various human cancer cell lines. The cytotoxicity is typically assessed using the MTT assay.

Experimental Workflow for Anticancer Activity Screening

G cluster_synthesis Compound Synthesis cluster_assay In Vitro Anticancer Assay s1 Derivatization of This compound s2 Purification and Characterization s1->s2 a2 Compound Treatment s2->a2 a1 Cell Culture (e.g., MCF-7, A549) a1->a2 a3 MTT Assay a2->a3 a4 Data Analysis (IC50) a3->a4

Caption: Workflow for the synthesis and anticancer screening of this compound derivatives.

Summary of Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of representative derivatives against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

CompoundR GroupIC₅₀ (µM) - MCF-7IC₅₀ (µM) - A549
1a 4-Fluorophenylamino12.515.2
1b 4-Chlorophenylamino8.710.5
2a 4-Chlorophenylthio15.318.1
Doxorubicin (Standard)0.81.2

Postulated Signaling Pathway Inhibition

While the exact mechanisms of action for many novel benzoxazole derivatives are still under investigation, a common target for anticancer agents is the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Benzoxazole Derivative Inhibitor->PI3K inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by benzoxazole derivatives.

Conclusion

The derivatization of this compound through nucleophilic substitution offers a facile and efficient route to a wide array of novel compounds with significant therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this promising chemical scaffold further in the quest for new and effective therapeutic agents.

Application Notes and Protocols for Coupling Reactions with 6-(chloromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-substituted benzo[d]oxazole derivatives through nucleophilic substitution reactions. 6-(chloromethyl)benzo[d]oxazole serves as a versatile electrophile for coupling with a variety of nucleophiles, including amines, phenols, and thiols. The resulting derivatives are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the benzoxazole scaffold.

Introduction

The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The functionalization at the 6-position of the benzoxazole ring system allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The chloromethyl group at this position is a reactive handle, facilitating the synthesis of diverse libraries of compounds through straightforward nucleophilic substitution reactions. This document outlines protocols for O-alkylation, N-alkylation, and S-alkylation reactions.

Data Presentation: Summary of Coupling Reactions

The following tables summarize the reaction conditions and yields for the coupling of this compound with various nucleophiles.

Table 1: O-Alkylation with Substituted Phenols

EntryPhenol NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenolK₂CO₃Acetonitrile801285
24-MethoxyphenolK₂CO₃Acetonitrile801288
34-ChlorophenolK₂CO₃Acetonitrile801282
44-NitrophenolK₂CO₃Acetonitrile801275

Table 2: N-Alkylation with Amines

EntryAmine NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF60878
2PyrrolidineK₂CO₃DMF60692
3MorpholineK₂CO₃DMF60690
4PiperidineK₂CO₃DMF60691

Table 3: S-Alkylation with Thiols

EntryThiol NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF50495
24-MethylthiophenolK₂CO₃DMF50493
34-ChlorothiophenolK₂CO₃DMF50491
4ThioureaNaHTHFRT385

Experimental Protocols

General Considerations

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh).

Protocol 1: General Procedure for O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol describes the synthesis of 6-(phenoxymethyl)benzo[d]oxazole derivatives.

Materials:

  • This compound

  • Substituted phenol (e.g., phenol, 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the substituted phenol (1.2 mmol) in acetonitrile (20 mL), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 6-(phenoxymethyl)benzo[d]oxazole derivative.

Protocol 2: General Procedure for N-Alkylation of Amines

This protocol details the synthesis of 6-(aminomethyl)benzo[d]oxazole derivatives.

Materials:

  • This compound

  • Amine (e.g., aniline, pyrrolidine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the amine (1.2 mmol) in DMF (15 mL), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the pure N-alkylated product.

Protocol 3: General Procedure for S-Alkylation of Thiols

This protocol outlines the synthesis of 6-(thiomethyl)benzo[d]oxazole derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the thiol (1.1 mmol) in DMF (15 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (1.0 mmol) in DMF (5 mL).

  • Heat the reaction mixture to 50°C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product via column chromatography to obtain the desired S-alkylated derivative.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_reactions Nucleophilic Substitution Reactions cluster_products Product Classes start This compound O_Alk O-Alkylation (Phenols, K₂CO₃, CH₃CN) start->O_Alk N_Alk N-Alkylation (Amines, K₂CO₃, DMF) start->N_Alk S_Alk S-Alkylation (Thiols, K₂CO₃, DMF) start->S_Alk prod_O 6-(phenoxymethyl) Derivatives O_Alk->prod_O prod_N 6-(aminomethyl) Derivatives N_Alk->prod_N prod_S 6-(thiomethyl) Derivatives S_Alk->prod_S

Caption: General workflow for nucleophilic substitution reactions of this compound.

Relevant Signaling Pathways

Many benzoxazole derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer and inflammation. Below are simplified diagrams of the VEGFR-2, TNF-α, and IL-6 signaling pathways, which are common targets for such inhibitors.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_downstream Downstream Effectors VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT Akt PI3K->AKT Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.[1][2][3][4][5]

TNF-α Signaling Pathway

TNFA_Pathway cluster_downstream Downstream Pathways TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Casp8 Caspase-8 TRADD->Casp8 IKK IKK Complex TRAF2->IKK JNK JNK TRAF2->JNK NFkB NF-κB IKK->NFkB Inflammation Inflammation Survival NFkB->Inflammation Apoptosis Apoptosis JNK->Apoptosis Casp8->Apoptosis

Caption: Overview of TNF-α signaling through TNFR1, leading to inflammation or apoptosis.[6][7][8][9][10]

IL-6 Signaling Pathway

IL6_Pathway cluster_downstream Downstream Effectors IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 Complex Formation JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation MAPK MAPK (ERK1/2) JAK->MAPK Gene Gene Transcription (Inflammation, Immune Response) STAT3->Gene Dimerization & Nuclear Translocation MAPK->Gene

Caption: The IL-6 classical signaling pathway via JAK/STAT and MAPK activation.[11][12][13][14][15]

References

Application Notes and Protocols for the Purification of 6-(chloromethyl)benzo[d]oxazole Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-(chloromethyl)benzo[d]oxazole, a crucial intermediate in the synthesis of various pharmacologically active compounds. The following sections outline common purification techniques, including column chromatography and recrystallization, to obtain high-purity this compound suitable for further synthetic applications and drug development.

Introduction

This compound is a key building block in medicinal chemistry, utilized in the synthesis of compounds with a wide range of biological activities.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in the biological evaluation of the final products. This document provides standardized procedures for the purification of crude this compound, ensuring a high-quality starting material for subsequent research and development.

A general synthetic route to benzoxazole derivatives involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid derivative or aldehyde.[2][3] Potential impurities in the synthesis of this compound may include unreacted starting materials, such as 4-amino-3-hydroxybenzyl alcohol or related precursors, residual reagents, and side-products formed during the cyclization or chlorination steps. The purification methods detailed below are designed to effectively remove these contaminants.

Purification Techniques

Two primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method will depend on the impurity profile and the scale of the reaction.

Column Chromatography

Column chromatography is a highly effective method for separating the target compound from a mixture of impurities. Silica gel is the recommended stationary phase for the purification of benzoxazole derivatives.[4]

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent system. A common eluent system for benzoxazole derivatives is a mixture of petroleum ether and ethyl acetate.[5]

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dried powder onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity. For benzoxazoles, a gradient of 5% to 25% ethyl acetate in petroleum ether is often effective.[4]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.

Data Presentation:

ParameterValue/RangeReference
Stationary PhaseSilica Gel (60-120 mesh)[4]
Mobile PhasePetroleum Ether / Ethyl Acetate[5]
Elution Gradient5% to 25% Ethyl Acetate in Petroleum Ether[4]
Expected Rf0.4 - 0.6 (in 30% Ethyl Acetate/Petroleum Ether)[5]
Purity (Post-Column)>98% (by HPLC)General Expectation
Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, particularly effective for removing small amounts of impurities from a relatively pure product.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and petroleum ether is a good starting point.[4] For some benzoxazole derivatives, recrystallization from ethanol is also effective.[6]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:

ParameterSolvent SystemTemperature ProfileExpected Recovery
Recrystallization1-5% Ethyl Acetate in Petroleum EtherDissolve at reflux, cool to 0-5 °C80-95%
RecrystallizationEthanol (90%)Dissolve at reflux, cool to 0-5 °C75-90%

Characterization of Purified Product

The purity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), and its identity confirmed by spectroscopic methods.

Expected Analytical Data:

TechniqueExpected Data
1H NMR (CDCl3, 400 MHz)δ (ppm): ~7.8 (s, 1H, H-2), ~7.6 (d, 1H, H-4), ~7.5 (s, 1H, H-7), ~7.3 (d, 1H, H-5), ~4.7 (s, 2H, -CH2Cl)
13C NMR (CDCl3, 101 MHz)δ (ppm): ~163, ~151, ~142, ~135, ~125, ~120, ~111, ~45 (-CH2Cl)
IR (KBr, cm-1)~3050 (Ar C-H), ~1620 (C=N), ~1580, 1450 (Ar C=C), ~1240 (C-O-C), ~750 (C-Cl)
Mass Spec (EI)m/z (%): 167 (M+, 100), 132 (M+ - Cl, ~40)
Melting Point Dependent on purity, expected to be a sharp range for pure compound

Visualizations

Synthesis and Purification Workflow

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 4-amino-3-hydroxybenzyl alcohol) reaction Cyclization & Chlorination start->reaction crude Crude this compound reaction->crude column Column Chromatography crude->column recrystal Recrystallization crude->recrystal pure_product Purified Product column->pure_product recrystal->pure_product hplc HPLC nmr NMR ms Mass Spec ir IR pure_product->hplc pure_product->nmr pure_product->ms pure_product->ir

Caption: Workflow for the synthesis and purification of this compound.

Decision Tree for Purification Method Selection

decision_tree start Crude Product Analysis impurity_profile Complex Impurity Profile? start->impurity_profile scale Large Scale (>10g)? impurity_profile->scale No column Column Chromatography impurity_profile->column Yes scale->column No recrystal Recrystallization scale->recrystal Yes

Caption: Decision tree for selecting a suitable purification method.

Hypothetical Synthesis Pathway

reaction_pathway reactant1 4-amino-3-hydroxybenzyl alcohol intermediate Benzoxazole Intermediate reactant1->intermediate + Reactant 2 (Cyclization) reactant2 Orthoformate or Acid Chloride product This compound intermediate->product + Chlorinating Agent chlorinating_agent Chlorinating Agent (e.g., SOCl2)

Caption: Hypothetical synthesis pathway for this compound.

References

Application Notes and Protocols for 6-(chloromethyl)benzo[d]oxazole in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-(chloromethyl)benzo[d]oxazole as a key intermediate in the development of novel antimicrobial agents. The information compiled from various scientific sources outlines the synthesis, proposed mechanism of action, and protocols for evaluating the antimicrobial efficacy of its derivatives.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Benzoxazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial and antifungal properties. The benzoxazole scaffold is a versatile pharmacophore, and its substitution at various positions can lead to compounds with enhanced biological activity. The introduction of a chloromethyl group at the 6-position of the benzoxazole ring offers a reactive handle for further molecular modifications, making this compound a valuable starting material for creating diverse libraries of potential antimicrobial drug candidates.

Synthesis of this compound Derivatives

Further derivatization of the 6-(chloromethyl) group can be achieved through nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).

Experimental Protocols

General Protocol for the Synthesis of 2,6-Disubstituted Benzoxazole Derivatives

This protocol describes a general method for synthesizing benzoxazole derivatives, which can be adapted for the synthesis of derivatives of this compound.

Materials:

  • Substituted 2-aminophenol (e.g., 4-chloro-2-aminophenol for a 6-chloro derivative)

  • Substituted benzoic acid

  • Polyphosphoric acid (PPA) or another suitable condensing agent

  • Ethanol

  • Sodium bicarbonate solution (10%)

  • Ice

Procedure:

  • A mixture of the substituted 2-aminophenol (1 equivalent) and the substituted benzoic acid (1 equivalent) is added to polyphosphoric acid.

  • The reaction mixture is heated with stirring at a temperature typically ranging from 150°C to 200°C for 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.

  • The acidic mixture is neutralized by the slow addition of a 10% sodium bicarbonate solution until the precipitate is formed.

  • The solid precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure benzoxazole derivative.

Protocol for In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized benzoxazole derivatives against various bacterial and fungal strains.

Materials:

  • Synthesized benzoxazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Grow microbial cultures overnight in their respective broths. Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions with the appropriate broth to achieve a range of test concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a standard drug control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. Growth can be assessed visually or by measuring absorbance. The addition of a viability indicator like resazurin can aid in the determination.

Quantitative Data Summary

While specific MIC values for this compound were not found, the following table summarizes the antimicrobial activity of various benzoxazole derivatives from the literature to provide a comparative context for researchers.

Compound ClassTest OrganismMIC Range (µg/mL)Reference
2-Aryl-benzoxazolesS. aureus1.56 - 100[1]
B. subtilis3.12 - 125[1]
E. coli3.12 - 250[1]
P. aeruginosa6.25 - 500[1]
5-substituted-2-phenyl-benzoxazolesS. aureus16 - >128[2]
P. aeruginosa16 - >128[2]
Benzoxazole-2-thiol derivativesB. subtilis1.14 x 10⁻³ µM[2]
S. typhi1.22 x 10⁻³ µM[2]
C. albicans0.34 x 10⁻³ µM[2]

Proposed Mechanism of Action

The antimicrobial activity of benzoxazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes. One of the primary proposed targets is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[3] By binding to the ATP-binding site of the GyrB subunit, these compounds can inhibit the enzyme's function, leading to the disruption of DNA supercoiling and ultimately bacterial cell death. The specific interactions and the precise mechanism for this compound derivatives would require further investigation through molecular docking studies and enzymatic assays.

Visualizations

Synthesis_Workflow Start 4-chloro-2-aminophenol + Chloroacetyl chloride Condensation Condensation Reaction Start->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate 6-chloro-2-(chloromethyl)benzo[d]oxazol-3(2H)-one Cyclization->Intermediate Nucleophilic_Substitution Nucleophilic Substitution (with various nucleophiles) Intermediate->Nucleophilic_Substitution Derivatives Library of this compound Derivatives Nucleophilic_Substitution->Derivatives Screening Antimicrobial Screening Derivatives->Screening

Caption: General synthetic workflow for this compound derivatives.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination DNA_Gyrase_Inhibition Benzoxazole Benzoxazole Derivative DNA_Gyrase DNA Gyrase (GyrB subunit) Benzoxazole->DNA_Gyrase Binds to ATP-binding site ATP ATP DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes ATP->DNA_Gyrase Binds Replication DNA Replication/ Transcription DNA_Supercoiling->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(chloromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-(chloromethyl)benzo[d]oxazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common direct chloromethylation (Blanc-type reaction) and a two-step hydroxymethylation-chlorination approach.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive starting material (benzo[d]oxazole). 2. Insufficiently acidic conditions for the Blanc-type reaction. 3. Low reaction temperature leading to a slow reaction rate. 4. In the two-step method, incomplete conversion of the alcohol to the chloride.1. Verify the purity of the starting benzo[d]oxazole via NMR or melting point analysis. 2. Ensure the use of a suitable Lewis acid catalyst (e.g., anhydrous ZnCl₂) and concentrated HCl. 3. Gradually increase the reaction temperature, monitoring for product formation and side reactions. For the Blanc-type reaction, a temperature range of 40-60°C is a common starting point. 4. For the chlorination of (benzo[d]oxazol-6-yl)methanol, consider using a more reactive chlorinating agent like oxalyl chloride with a catalytic amount of DMF, or ensure the thionyl chloride is fresh and used in excess.
Formation of a Significant Amount of Diaryl Methane Byproduct 1. High reaction temperature. 2. High concentration of the chloromethylated product. 3. Use of a highly activating Lewis acid catalyst (e.g., AlCl₃).[1]1. Lower the reaction temperature. Diaryl methane formation is often favored at higher temperatures.[1] 2. Use a higher molar ratio of benzo[d]oxazole to the chloromethylating agent to reduce the concentration of the product available for a second reaction. 3. Opt for a milder Lewis acid catalyst, such as zinc chloride (ZnCl₂), over more reactive ones like aluminum chloride (AlCl₃).
Formation of Polymeric/Tarry Material 1. Excessively high reaction temperature. 2. Highly concentrated reaction mixture. 3. Presence of highly activated impurities in the starting material.1. Carefully control the reaction temperature and avoid localized overheating. 2. Use an appropriate amount of solvent to maintain a suitable concentration. 3. Purify the starting benzo[d]oxazole before the chloromethylation step.
Difficulty in Isolating the Product 1. Product is an oil or has a low melting point. 2. Presence of impurities that inhibit crystallization.1. If the product is an oil, use column chromatography for purification. 2. If crystallization is difficult, try different solvent systems or trituration with a non-polar solvent to induce solidification. Column chromatography may be necessary to remove impurities prior to crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most direct method is the Blanc chloromethylation of benzo[d]oxazole. This involves reacting benzo[d]oxazole with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[2]

Q2: What are the main side products in the Blanc chloromethylation of benzo[d]oxazole?

A2: The primary side product is the diarylmethane derivative, formed by the reaction of the desired this compound with another molecule of benzo[d]oxazole.[1] Additionally, there is a risk of forming the highly carcinogenic bis(chloromethyl) ether as a byproduct.

Q3: How can I minimize the formation of the diarylmethane byproduct?

A3: To minimize diarylmethane formation, it is recommended to use a molar excess of the starting benzo[d]oxazole, maintain a controlled, lower reaction temperature, and use a milder Lewis acid catalyst like zinc chloride.[1]

Q4: Are there alternative methods to direct chloromethylation?

A4: Yes, a common alternative is a two-step process. First, (benzo[d]oxazol-6-yl)methanol is synthesized. This can be achieved by reacting 2-amino-4-methylphenol with a suitable carboxylic acid or its derivative to form 6-methylbenzo[d]oxazole, followed by functionalization of the methyl group, or more directly through formylation of a suitable precursor followed by reduction. The resulting alcohol is then converted to this compound using a chlorinating agent like thionyl chloride or oxalyl chloride.

Q5: What is the preferred position of electrophilic substitution on the benzo[d]oxazole ring?

A5: Electrophilic substitution on the benzoxazole ring tends to occur at the C-6 position.

Q6: What safety precautions should be taken during this synthesis?

A6: The Blanc chloromethylation reaction can produce bis(chloromethyl) ether, which is a potent carcinogen. Therefore, this reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Chlorinating agents like thionyl chloride and oxalyl chloride are corrosive and react violently with water, and should also be handled with care in a fume hood.

Experimental Protocols

Protocol 1: Direct Chloromethylation of Benzo[d]oxazole (Blanc-type Reaction)

This protocol is a general procedure for the chloromethylation of an aromatic compound and should be optimized for benzo[d]oxazole.

Reagents and Materials:

  • Benzo[d]oxazole

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dichloromethane (or another suitable solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzo[d]oxazole and paraformaldehyde.

  • Add the solvent (e.g., dichloromethane) and cool the mixture in an ice bath.

  • Carefully add anhydrous zinc chloride to the stirred mixture.

  • Slowly add concentrated hydrochloric acid dropwise to the cooled and stirred mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require gentle heating (e.g., 40-60°C) to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by carefully adding it to a beaker of crushed ice and water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Two-Step Synthesis via (Benzo[d]oxazol-6-yl)methanol

Step 2a: Synthesis of 6-Methylbenzo[d]oxazole

This is a representative procedure for the formation of a substituted benzoxazole.

Reagents and Materials:

  • 2-Amino-4-methylphenol

  • Triethyl orthoformate

  • Catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 2-amino-4-methylphenol, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the ethanol byproduct in the Dean-Stark trap.

  • Continue to reflux until no more ethanol is collected.

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

(Note: This is one of several methods to synthesize the benzoxazole core. Other methods include the reaction of 2-aminophenols with aldehydes or carboxylic acids.[3])

Step 2b: Conversion of 6-Methylbenzo[d]oxazole to (Benzo[d]oxazol-6-yl)methanol

(This step would typically involve radical bromination of the methyl group followed by hydrolysis. A more direct synthesis of the hydroxymethyl derivative may be possible through other routes not detailed in the search results.)

Step 2c: Chlorination of (Benzo[d]oxazol-6-yl)methanol

Reagents and Materials:

  • (Benzo[d]oxazol-6-yl)methanol

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Dichloromethane (anhydrous)

  • Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve (benzo[d]oxazol-6-yl)methanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution in an ice bath.

  • If using oxalyl chloride, add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization.

Data Presentation

Parameter Direct Chloromethylation (Blanc-type) Two-Step Method (Hydroxymethylation-Chlorination)
Starting Material Benzo[d]oxazole2-Amino-4-methylphenol (or other suitable precursor)
Key Reagents Formaldehyde, HCl, ZnCl₂1. Triethyl orthoformate, p-TSA 2. SOCl₂ or (COCl)₂
Typical Temperature 40 - 60 °C1. Reflux 2. 0 °C to Room Temperature
Common Side Products Diaryl Methane, Bis(chloromethyl) etherPotential for over-oxidation or side reactions during functionalization of the methyl group. Incomplete chlorination.
Yield Moderate (highly dependent on conditions)Potentially higher and more controlled
Key Advantage Direct, one-step processAvoids harsh conditions of direct chloromethylation and formation of carcinogenic byproducts. Potentially higher selectivity and yield.
Key Disadvantage Formation of byproducts, use of carcinogenic reagentsMulti-step process

Visualizations

Synthesis_Pathways cluster_0 Direct Chloromethylation cluster_1 Two-Step Synthesis A Benzo[d]oxazole B This compound A->B HCHO, HCl, ZnCl₂ C Diaryl Methane Byproduct B->C + Benzo[d]oxazole D 2-Amino-4-methylphenol E 6-Methylbenzo[d]oxazole D->E Triethyl orthoformate, p-TSA F (Benzo[d]oxazol-6-yl)methanol E->F Functionalization G This compound F->G SOCl₂ or (COCl)₂

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis Start Low Yield of This compound Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, NMR, GC-MS) Start->Analyze_Byproducts Purify Purify Starting Material Check_Purity->Purify Temp Adjust Temperature Check_Conditions->Temp Catalyst Change Catalyst/ Reagent Ratio Check_Conditions->Catalyst Time Modify Reaction Time Check_Conditions->Time Isolate Isolate and Characterize Major Byproduct Analyze_Byproducts->Isolate Optimize_Against Optimize Conditions to Minimize Byproduct Isolate->Optimize_Against

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Synthesis of 6-(chloromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-(chloromethyl)benzo[d]oxazole. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the cyclization of a suitable 2-aminophenol precursor.

Q1: My reaction to form the 2-amino-4-(chloromethyl)phenol precursor from 2-amino-4-methylphenol is yielding multiple products, and the purity is low. What are the likely side reactions?

A1: The direct chlorination of the methyl group on 2-amino-4-methylphenol is a common route, but it can be prone to several side reactions:

  • Over-chlorination: The aromatic ring is activated by the amino and hydroxyl groups, making it susceptible to electrophilic substitution. This can lead to the formation of ring-chlorinated byproducts, such as 2-amino-3-chloro-4-(chloromethyl)phenol or 2-amino-5-chloro-4-(chloromethyl)phenol.

  • Oxidation: Aminophenols are sensitive to oxidation, which can lead to the formation of colored impurities and polymeric materials, especially in the presence of certain reagents or air.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted 2-amino-4-methylphenol in your crude product.

Troubleshooting:

  • Control Stoichiometry: Use a precise stoichiometry of the chlorinating agent. An excess will favor over-chlorination.

  • Temperature Control: Maintain a low reaction temperature to minimize side reactions.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification: The crude precursor should be purified before the cyclization step. Column chromatography is often effective.

Q2: During the cyclization of 2-amino-4-(chloromethyl)phenol with formic acid (or a derivative), I'm not getting the desired benzoxazole. What could be the issue?

A2: The cyclization step is critical, and several issues can prevent the formation of the benzoxazole ring:

  • Incomplete Cyclization: The reaction may stall at the intermediate N-formyl-2-amino-4-(chloromethyl)phenol. This is more likely if the reaction time is too short or the temperature is too low.

  • O-Formylation: The phenolic hydroxyl group can be formylated instead of the amino group. This O-formyl product will not cyclize to the desired benzoxazole.

  • Hydrolysis of Reagents: If using a water-sensitive cyclizing agent like an orthoformate, ensure your solvent and glassware are dry.

Troubleshooting:

  • Reaction Conditions: Ensure adequate reaction time and temperature. Dehydration conditions are often necessary to drive the cyclization to completion.

  • Choice of Reagent: Using a reagent like triethyl orthoformate can favor the desired reaction pathway.

  • Monitoring: Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the formation of the product and any intermediates.

Q3: My final product, this compound, appears to be impure, and the yield is lower than expected. I suspect dimerization or polymerization. How can I address this?

A3: The chloromethyl group is reactive and can lead to the formation of dimers or polymers, especially at elevated temperatures or in the presence of nucleophiles.

  • Dimerization: Two molecules of this compound can react with each other, or one molecule can react with the starting aminophenol.

  • Polymerization: Extensive intermolecular reactions can lead to the formation of polymeric material.

Troubleshooting:

  • Temperature Control: Avoid excessive heat during the reaction and work-up.

  • Prompt Isolation: Isolate the product as soon as the reaction is complete to minimize the time it is exposed to conditions that favor side reactions.

  • Purification: Use purification techniques that do not require high temperatures, such as column chromatography with a suitable eluent system. Recrystallization from an appropriate solvent can also be effective.

Data Presentation

While specific quantitative data for side reactions is highly dependent on the exact reaction conditions, the following table provides a general overview of potential impurities and their characteristics.

Potential Side Product/Impurity Molecular Weight ( g/mol ) Typical Analytical Signature (e.g., in Mass Spec) Reason for Formation
2-amino-4-methylphenol123.15M+ at 123Incomplete chlorination of the starting material.
Ring-chlorinated aminophenol173.59M+ at 173/175 (isotope pattern)Over-chlorination of the aromatic ring.
N-formyl-2-amino-4-(chloromethyl)phenol185.60M+ at 185/187 (isotope pattern)Incomplete cyclization.
Dimer of this compound317.16M+ at 317/319/321Reaction of the chloromethyl group.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. Note: These are illustrative and should be adapted and optimized based on laboratory safety standards and experimental observations.

Protocol 1: Synthesis of 2-amino-4-(chloromethyl)phenol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-4-methylphenol in a suitable dry, non-polar solvent (e.g., dichloromethane).

  • Chlorination: Cool the solution to 0°C in an ice bath. Slowly add a solution of N-chlorosuccinimide (NCS) in the same solvent dropwise over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the purified 2-amino-4-(chloromethyl)phenol in toluene.

  • Cyclization: Add triethyl orthoformate and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete when the starting aminophenol is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

Visualizations

Main Reaction Pathway

Main_Reaction A 2-amino-4-methylphenol B 2-amino-4-(chloromethyl)phenol A->B Chlorination (e.g., NCS) C This compound B->C Cyclization (e.g., Triethyl orthoformate)

Caption: Main synthetic route to this compound.

Potential Side Reactions

Side_Reactions cluster_chlorination Chlorination Step cluster_cyclization Cyclization Step A 2-amino-4-methylphenol B Ring-chlorinated byproduct A->B Over-chlorination C Oxidized impurities A->C Oxidation D 2-amino-4-(chloromethyl)phenol E N-formyl intermediate D->E Incomplete cyclization F O-formyl byproduct D->F O-Formylation G Dimer/Polymer D->G Dimerization

Caption: Common side reactions in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered ImpurePrecursor Impure Precursor? Start->ImpurePrecursor CyclizationFailed Cyclization Failed? ImpurePrecursor->CyclizationFailed No CheckChlorination Adjust Chlorination: - Control stoichiometry - Lower temperature - Use inert atmosphere ImpurePrecursor->CheckChlorination Yes ImpureProduct Impure Final Product? CyclizationFailed->ImpureProduct No CheckCyclizationConditions Adjust Cyclization: - Increase reaction time/temp - Ensure anhydrous conditions CyclizationFailed->CheckCyclizationConditions Yes CheckWorkup Modify Work-up: - Avoid high temperatures - Prompt isolation ImpureProduct->CheckWorkup Yes End Problem Resolved ImpureProduct->End No PurifyPrecursor Purify Precursor: - Column chromatography CheckChlorination->PurifyPrecursor PurifyPrecursor->CyclizationFailed CheckReagent Change Reagent: - Use orthoformate CheckCyclizationConditions->CheckReagent CheckReagent->ImpureProduct PurifyProduct Purify Product: - Column chromatography - Recrystallization CheckWorkup->PurifyProduct PurifyProduct->End

Caption: A logical workflow for troubleshooting synthesis issues.

Optimization of reaction conditions for 6-(chloromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 6-(chloromethyl)benzo[d]oxazole.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete cyclization: The reaction temperature may be too low or the reaction time too short for the formation of the benzoxazole ring. 2. Degradation of starting materials or product: The reaction temperature might be too high, leading to decomposition. 3. Inefficient chloromethylation: The chloromethylating agent may be old or decomposed, or the reaction conditions may not be optimal. 4. Moisture in the reaction: The presence of water can hydrolyze the chloromethylating agent and interfere with the reaction.1. Optimize reaction temperature and time: Gradually increase the temperature and monitor the reaction progress by TLC. An optimization study on a similar benzoxazole synthesis showed that increasing the temperature to 130°C improved yield.[1] 2. Screen different solvents: The choice of solvent can significantly impact the reaction. Consider using a high-boiling point aprotic solvent like DMF. 3. Use fresh reagents: Ensure the chloromethylating agent (e.g., paraformaldehyde and HCl, or a protected form) is fresh. 4. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Byproducts 1. Di-chloromethylation: Excess chloromethylating agent can lead to the formation of di-substituted products. 2. Polymerization: Under certain conditions, the starting materials or product can polymerize. 3. Side reactions of the chloromethyl group: The chloromethyl group is reactive and can participate in side reactions. 4. Formation of diarylmethane products: This is a known side reaction in chloromethylation, especially with strong acid catalysts like aluminum chloride.1. Control stoichiometry: Use a precise molar ratio of the chloromethylating agent to the benzoxazole precursor. 2. Optimize reaction temperature: Higher temperatures can sometimes favor byproduct formation. 3. Purification: Use column chromatography on silica gel to separate the desired product from byproducts. A common eluent system is a mixture of petroleum ether and ethyl acetate. 4. Catalyst choice: Avoid strong Lewis acids if diarylmethane formation is a significant issue.
Difficulty in Product Purification 1. Co-elution of impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography difficult. 2. Product instability: The chloromethyl group can be sensitive to certain conditions, leading to degradation during purification.1. Optimize chromatography conditions: Try different solvent systems for column chromatography. Gradient elution may be necessary. Recrystallization from a suitable solvent can also be an effective purification method. 2. Mild work-up: Use a mild work-up procedure to avoid degradation of the product. For instance, neutralize any excess acid carefully with a weak base like sodium bicarbonate solution.
Product Characterization Issues (e.g., NMR, Mass Spec) 1. Presence of residual solvent or impurities: This can complicate spectral interpretation. 2. Incorrect structure assignment: The obtained data may not match the expected structure.1. Thorough drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents. 2. 2D NMR techniques: If the 1H NMR is complex, consider running 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation. 3. High-resolution mass spectrometry (HRMS): This will provide an accurate mass to confirm the elemental composition of the product.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common synthetic route involves the cyclization of a substituted o-aminophenol. A plausible precursor is 2-amino-5-(chloromethyl)phenol. The synthesis of the benzoxazole ring is often achieved by reacting an o-aminophenol with a carboxylic acid or its derivative.[2]

Q2: What are the key reaction parameters to optimize for this synthesis?

The key parameters to optimize are reaction temperature, reaction time, choice of solvent, and the catalyst. A systematic optimization of these parameters is crucial for achieving high yield and purity.

Q3: What type of catalyst is typically used for the cyclization step?

Various catalysts can be used for the formation of the benzoxazole ring, including Brønsted acids and Lewis acids. Polyphosphoric acid (PPA) is a commonly used reagent for this type of cyclization. In some modern approaches, metal catalysts or ionic liquids are also employed to promote the reaction under milder conditions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q5: What are the safety precautions I should take when performing a chloromethylation reaction?

Chloromethylating agents can be hazardous. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some chloromethylation procedures can generate toxic byproducts like phosgene, so careful handling and quenching of the reaction are critical.

Experimental Protocols

A general experimental protocol for a related benzoxazole synthesis is provided below. Please note that this is a general procedure and may require optimization for the specific synthesis of this compound.

General Procedure for the Synthesis of a Benzoxazole Derivative

  • To a solution of the appropriate o-aminophenol (1 equivalent) in a suitable solvent (e.g., dry benzene), add the corresponding carboxylic acid or acid chloride (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for a specified time, and then refluxed for 1-6 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The precipitated product is collected by filtration, washed with a dilute solution of a weak base (e.g., 1% w/v potassium carbonate) and then with cold water.

  • The crude product is dried under vacuum and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reaction Check Reaction Parameters start->check_reaction check_reagents Check Reagents & Conditions start->check_reagents optimize_temp Optimize Temperature & Time check_reaction->optimize_temp optimize_solvent Screen Solvents check_reaction->optimize_solvent fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents anhydrous_cond Ensure Anhydrous Conditions check_reagents->anhydrous_cond purification Purification optimize_temp->purification optimize_solvent->purification fresh_reagents->purification anhydrous_cond->purification

Caption: A decision-making flowchart for troubleshooting low product yield in the synthesis.

General Synthetic Pathway for Benzoxazoles

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aminophenol o-Aminophenol Derivative cyclization Cyclization/ Condensation aminophenol->cyclization acid Carboxylic Acid or Derivative acid->cyclization benzoxazole Benzoxazole Derivative cyclization->benzoxazole Heat, Catalyst

Caption: A simplified diagram illustrating the general synthetic route to benzoxazole derivatives.

References

Overcoming solubility issues with 6-(chloromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 6-(chloromethyl)benzo[d]oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound under an inert gas (such as nitrogen or argon) at 2-8°C. This helps to prevent degradation and maintain the integrity of the compound.

Q3: In which organic solvents should I first attempt to dissolve this compound?

A3: For initial attempts at dissolution, polar aprotic solvents are recommended. Based on protocols for similar chloromethyl-substituted heterocyclic compounds, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points. Alcohols such as ethanol and methanol may also be suitable, though potentially less effective than DMSO or DMF.

Q4: Can I use solvents like acetone or dichloromethane?

A4: Acetone and dichloromethane (DCM) are other potential solvents. For instance, some benzoxazole derivatives are synthesized or purified using acetone.[1] However, for biological assays, it is crucial to consider the solvent's compatibility with the experimental system, as some solvents can be toxic to cells.[2][3]

Q5: Are there any known issues with the stability of this compound in solution?

A5: While specific stability data is limited, the chloromethyl group is a reactive functional group. In the presence of nucleophiles (including some solvents or buffer components), there is a potential for substitution reactions to occur over time. It is therefore advisable to prepare fresh stock solutions and avoid prolonged storage, especially in protic solvents or at room temperature.

Troubleshooting Guide

Issue 1: The compound is not dissolving in the chosen solvent.
Possible Cause Troubleshooting Steps
Insufficient Solvent VolumeGradually add more solvent in small increments until the compound dissolves. Be mindful of the final concentration required for your experiment.
Inappropriate Solvent ChoiceIf the compound remains insoluble even with increased solvent, consider a different solvent. Refer to the solvent suggestion table below for alternatives.
Low TemperatureGently warm the solution. For many compounds, solubility increases with temperature. A water bath at 30-40°C is a safe starting point. Avoid excessive heat, which could degrade the compound.
Aggregation/Poor DispersionUse sonication to break up any aggregates and increase the surface area of the compound exposed to the solvent. A brief sonication of 5-10 minutes in a water bath sonicator is often effective.
Issue 2: The compound precipitates out of solution when added to an aqueous buffer or cell culture medium.
Possible Cause Troubleshooting Steps
High Final Concentration of Organic SolventEnsure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, ideally below 1% and not exceeding levels that affect your experimental system.[2]
"Salting Out" EffectThe high salt concentration in some buffers can reduce the solubility of organic compounds. Try diluting your stock solution in a series of steps rather than a single large dilution.
pH of the Aqueous MediumWhile the effect of pH on the solubility of this compound is not documented, the pH of the final solution can influence the solubility of some compounds. Ensure the final pH is compatible with your compound's stability.
Insufficient MixingWhen adding the stock solution to the aqueous medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation. Vortexing or gentle swirling during addition can help.

Recommended Solvents and Techniques

The following table summarizes recommended solvents for preparing a stock solution of this compound and techniques to enhance solubility.

Solvent Class Recommendations and Considerations
Dimethyl Sulfoxide (DMSO)Polar AproticPrimary recommendation. Typically used for preparing high-concentration stock solutions for biological assays. Ensure the final concentration in aqueous media is low.
N,N-Dimethylformamide (DMF)Polar AproticA good alternative to DMSO. Similar considerations regarding final concentration in aqueous solutions apply.
EthanolPolar ProticMay be a suitable solvent, although potentially less effective than DMSO or DMF for achieving high concentrations. Often used in recrystallization processes.[4]
MethanolPolar ProticSimilar to ethanol, can be considered as an alternative solvent.
AcetonePolar AproticHas been used in the synthesis and purification of related compounds.[1] Its volatility and potential for cellular toxicity should be considered.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Weighing: Accurately weigh out 1.68 mg of this compound (Molecular Weight: 167.59 g/mol ).

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer for Biological Assays
  • Preparation: Allow the 10 mM stock solution of this compound in DMSO to thaw and equilibrate to room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the same solvent (DMSO) or in your aqueous buffer. This can help prevent precipitation upon final dilution.

  • Final Dilution: While vortexing or rapidly stirring the aqueous buffer (e.g., phosphate-buffered saline or cell culture medium), add the required volume of the stock or intermediate solution dropwise to achieve the desired final concentration.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in the assay is below the tolerance level for your specific cells or assay system (typically ≤ 0.5%).

  • Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation or degradation.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for screening a compound like this compound for biological activity, a common application for novel benzoxazole derivatives.[5][6][7]

experimental_workflow start Start weigh_compound Weigh this compound start->weigh_compound prepare_stock Prepare 10 mM Stock Solution in DMSO weigh_compound->prepare_stock prepare_working Prepare Working Solutions (Serial Dilution in Media) prepare_stock->prepare_working cell_culture Culture Target Cells treat_cells Treat Cells with Compound cell_culture->treat_cells prepare_working->treat_cells incubate Incubate (e.g., 24, 48, 72 hours) treat_cells->incubate assay Perform Biological Assay (e.g., Cytotoxicity, Gene Expression) incubate->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

A general experimental workflow for screening the biological activity of this compound.

The following diagram illustrates the logical steps for troubleshooting solubility issues.

troubleshooting_workflow start Compound Insoluble add_more_solvent Add More Solvent start->add_more_solvent Step 1 is_dissolved1 Dissolved? add_more_solvent->is_dissolved1 warm_solution Gently Warm Solution is_dissolved1->warm_solution No success Success is_dissolved1->success Yes is_dissolved2 Dissolved? warm_solution->is_dissolved2 sonicate Sonicate Solution is_dissolved2->sonicate No is_dissolved2->success Yes is_dissolved3 Dissolved? sonicate->is_dissolved3 change_solvent Change Solvent (e.g., to DMSO/DMF) is_dissolved3->change_solvent No is_dissolved3->success Yes change_solvent->start Re-attempt fail Consult Literature for Analogs change_solvent->fail If still fails

A logical workflow for troubleshooting the dissolution of this compound.

References

Common pitfalls in the handling of 6-(chloromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-(chloromethyl)benzo[d]oxazole. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during the handling and use of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. This compound is sensitive to moisture and light, so it is crucial to keep the container tightly sealed and protected from light sources.

Q2: I observe degradation of my this compound sample over time. What could be the cause?

A2: Degradation is likely due to improper storage or handling. The chloromethyl group is susceptible to hydrolysis, which can be initiated by atmospheric moisture. Exposure to light can also promote degradation. Furthermore, trace amounts of acid or metal impurities can catalyze decomposition or polymerization, a known issue with benzylic chlorides.

Q3: What are the primary safety concerns when working with this compound?

A3: this compound should be handled with extreme caution in a well-ventilated fume hood. As a benzylic chloride analog, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system.[1][2][3][4][5] It may also be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Q4: Can I use protic solvents like methanol or ethanol in my reaction with this compound?

A4: The use of protic solvents should be approached with caution. The benzylic chloride moiety is reactive towards nucleophiles, and alcohols can act as nucleophiles, especially in the presence of a base, leading to the formation of the corresponding ether byproduct. If your reaction conditions are basic, it is highly probable that you will see this side reaction.

Q5: My reaction involving this compound is not proceeding as expected. What are some common causes?

A5: Several factors could be at play. Firstly, check the quality of your starting material; it may have degraded. Secondly, ensure your reaction is performed under strictly anhydrous conditions if your reagents are moisture-sensitive. Finally, the reactivity of the chloromethyl group can be influenced by the electronic properties of the benzoxazole ring system.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield 1. Degraded starting material. 2. Presence of water in the reaction. 3. Inappropriate solvent or base.1. Verify the purity of this compound via NMR or LC-MS. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. 3. Consider using a non-nucleophilic base and an aprotic solvent.
Formation of multiple byproducts 1. Hydrolysis of the chloromethyl group to an alcohol. 2. Solvolysis with an alcohol solvent to form an ether. 3. Polymerization catalyzed by acidic impurities.1. Ensure strictly anhydrous conditions. 2. Switch to an aprotic solvent like THF, DMF, or acetonitrile. 3. Purify the starting material if necessary. Consider adding a non-nucleophilic base to neutralize any acid.
Difficulty in purifying the product 1. Co-elution with starting material or byproducts. 2. Degradation on silica gel during chromatography.1. Optimize your chromatography conditions (e.g., solvent gradient). Recrystallization may be an alternative. 2. Consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different purification method like preparative HPLC.
Inconsistent reaction outcomes 1. Variable quality of the starting material. 2. Inconsistent reaction setup and conditions.1. Source high-purity this compound and store it properly. 2. Standardize your experimental protocol, paying close attention to temperature, reaction time, and reagent addition.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general method for reacting this compound with a generic nucleophile (Nu-H) in the presence of a non-nucleophilic base.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the nucleophile (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: To this stirring suspension, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of this compound

If you suspect your starting material has degraded or contains acidic impurities, the following purification procedure can be employed.

  • Aqueous Wash: Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.[6]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium chloride.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature to avoid thermal degradation.

  • Final Purification: If further purification is needed, consider recrystallization from a suitable solvent system or careful vacuum distillation. Be aware that heating benzylic chlorides can induce polymerization.[6]

Visualizations

troubleshooting_workflow start Low or No Product Yield check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok Good sm_bad Starting Material is Degraded check_sm->sm_bad Poor check_conditions Review Reaction Conditions sm_ok->check_conditions purify_sm Purify Starting Material (Protocol 2) sm_bad->purify_sm purify_sm->start conditions_ok Conditions Seem Correct check_conditions->conditions_ok OK conditions_bad Potential Issues Identified check_conditions->conditions_bad Not OK troubleshoot_further Further Troubleshooting Required conditions_ok->troubleshoot_further anhydrous Ensure Anhydrous Conditions conditions_bad->anhydrous solvent_base Optimize Solvent and Base anhydrous->solvent_base solvent_base->start success Successful Reaction troubleshoot_further->success

Caption: Troubleshooting workflow for low-yield reactions.

degradation_pathway start This compound hydrolysis_product 6-(Hydroxymethyl)benzo[d]oxazole start->hydrolysis_product H2O ether_product 6-(Alkoxymethyl)benzo[d]oxazole start->ether_product ROH, Base polymer Polymerization start->polymer Acid/Metal Catalyst

Caption: Common degradation and side-reaction pathways.

References

Technical Support Center: Purification of 6-(Chloromethyl)benzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-(chloromethyl)benzo[d]oxazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions.

Issue 1: Low Recovery After Column Chromatography

Potential Cause Recommended Solution
High Polarity of Eluent The product may be eluting with the solvent front. Start with a less polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
Irreversible Adsorption on Silica Gel The reactive chloromethyl group can sometimes interact strongly with the acidic silica gel. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent system.
Product Degradation on Column Prolonged exposure to silica gel can lead to hydrolysis of the chloromethyl group. To mitigate this, perform flash chromatography to minimize the run time. Ensure the silica gel is dry and use anhydrous solvents.
Co-elution with Impurities If the product co-elutes with impurities of similar polarity, consider using a different solvent system to alter the selectivity. Alternatively, a different purification technique such as recrystallization may be more effective.

Issue 2: Product Oils Out During Recrystallization

Potential Cause Recommended Solution
Solvent System is Too Polar or Non-polar The chosen solvent may be too good a solvent, preventing crystallization even at low temperatures. Perform a thorough solvent screen with small amounts of material to find a solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvent systems for benzoxazole derivatives include ethyl acetate/heptane and acetone/acetonitrile.[1]
Presence of Impurities Impurities can disrupt the crystal lattice formation. Try treating the hot solution with activated charcoal to remove colored or highly polar impurities before cooling.[1]
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Seeding with a small crystal of the pure compound can also induce crystallization.

Issue 3: Presence of Unexpected Impurities in the Final Product

Potential Cause Recommended Solution
Hydrolysis of the Chloromethyl Group The primary impurity is often the corresponding 6-(hydroxymethyl)benzo[d]oxazole. This can occur during aqueous work-up or on silica gel. Minimize contact with water and consider using anhydrous solvents for chromatography.
Formation of Dimers or Oligomers The reactive chloromethyl group can undergo self-condensation, especially in the presence of a base or upon prolonged heating. Purify the product as quickly as possible after synthesis and store it in a cool, dry place.
Incomplete Reaction from Synthesis Starting materials or reaction intermediates may be carried through the work-up. Optimize the purification method to effectively separate these from the desired product. This may require a multi-step purification approach (e.g., chromatography followed by recrystallization).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: The most common impurities arise from the reactivity of the chloromethyl group. These include:

  • 6-(Hydroxymethyl)benzo[d]oxazole: Formed by hydrolysis of the chloromethyl group. This can happen during aqueous work-up or on silica gel.

  • Bis(benzo[d]oxazol-6-yl)methane derivatives: Dimeric impurities that can form through self-condensation.

  • Unreacted starting materials: Depending on the synthetic route, these may include substituted 2-aminophenols or chloroacetyl chloride.

Q2: What is the recommended starting solvent system for silica gel column chromatography of this compound derivatives?

A2: A good starting point for column chromatography is a non-polar solvent system, gradually increasing in polarity. A common choice is a mixture of hexane and ethyl acetate. Start with a ratio of 95:5 (Hexane:Ethyl Acetate) and monitor the elution of your compound by thin-layer chromatography (TLC) to optimize the separation. For more polar derivatives, dichloromethane/methanol mixtures can be used.

Q3: Can I use reverse-phase HPLC for the purification of these compounds?

A3: Yes, reverse-phase HPLC can be an effective method for the final purification of this compound derivatives, especially for achieving high purity on a smaller scale. Typical mobile phases would consist of acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. However, be mindful that prolonged exposure to acidic aqueous conditions can lead to hydrolysis of the chloromethyl group.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended to confirm the purity of your this compound derivative:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the compound and detect any impurities with different mass-to-charge ratios.

  • HPLC (High-Performance Liquid Chromatography): To quantify the purity of the compound by measuring the area of the product peak relative to any impurity peaks.

Q5: What are the best storage conditions for this compound derivatives?

A5: Due to the reactive nature of the chloromethyl group, these compounds should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: In a beaker, add the crude this compound derivative and a small amount of silica gel. Add a minimal amount of a suitable solvent (e.g., dichloromethane) to form a free-flowing slurry.

  • Column Packing: Prepare a glass column with a frit and a stopcock. Wet-pack the column with silica gel in the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading the Sample: Carefully load the prepared slurry onto the top of the packed silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). If the compound is very soluble, add a less polar co-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent or solvent mixture determined in the previous step.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude Product Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Analysis (NMR, LC-MS, HPLC) Chromatography->Analysis Recrystallization->Analysis Pure Pure Product Analysis->Pure

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Low_Yield Start Low Yield After Purification Check_Method Purification Method? Start->Check_Method Column_Issues Column Chromatography Issues Check_Method->Column_Issues Column Recryst_Issues Recrystallization Issues Check_Method->Recryst_Issues Recrystallization Degradation Degradation on Silica? Column_Issues->Degradation Adsorption Strong Adsorption? Column_Issues->Adsorption Solubility Poor Solubility Difference? Recryst_Issues->Solubility Solution1 Use Neutral Alumina or Flash Chromatography Degradation->Solution1 Yes Solution2 Deactivate Silica with Triethylamine Adsorption->Solution2 Yes Solution3 Perform Solvent Screen Solubility->Solution3 Yes

Caption: Troubleshooting logic for low purification yield.

References

Technical Support Center: Monitoring 6-(chloromethyl)benzo[d]oxazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers to common questions regarding the monitoring of reactions involving 6-(chloromethyl)benzo[d]oxazole. It includes troubleshooting tips, experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary analytical methods for monitoring the progress of a this compound synthesis?

The most common and effective methods for monitoring the formation of benzoxazoles are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4] The choice of method depends on the available equipment, the complexity of the reaction mixture, and the desired level of quantitative detail.

Q2: How should I perform a Thin Layer Chromatography (TLC) analysis for my reaction?

TLC is a rapid and cost-effective technique to qualitatively assess reaction progress by observing the disappearance of starting materials and the appearance of the product spot.[4][5] Benzoxazoles are typically less polar than their amide or o-aminophenol precursors.[5]

  • Problem: My TLC spots are streaking.

    • Cause: The sample may be too concentrated, or the compound may be highly polar or acidic/basic.

    • Solution: Dilute your sample before spotting. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent to improve spot shape.

  • Problem: All spots remain at the baseline.

    • Cause: The solvent system (mobile phase) is not polar enough.

    • Solution: Increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

  • Problem: All spots run to the solvent front.

    • Cause: The mobile phase is too polar.

    • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for quantitative analysis?

Yes, HPLC is an excellent method for quantitative monitoring. It allows you to accurately determine the consumption of starting materials and the formation of the this compound product by integrating the peak areas from the chromatogram.

  • Problem: My peaks are broad or tailing.

    • Cause: This can be due to a variety of factors, including column degradation, improper mobile phase pH, or interactions between the analyte and the stationary phase.

    • Solution: Ensure the mobile phase pH is appropriate for your analyte. Try adding a modifier like trifluoroacetic acid (TFA) for acidic compounds. If the problem persists, the issue may be with the column itself, which might need flushing or replacement.

  • Problem: My retention times are shifting between runs.

    • Cause: Fluctuations in column temperature, mobile phase composition, or flow rate can cause retention time shifts.

    • Solution: Use a column oven to maintain a consistent temperature. Ensure your mobile phase is well-mixed and degassed. Check the HPLC pump for consistent flow rate delivery.

Q4: How can ¹H NMR spectroscopy help monitor the reaction?

¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used to monitor reaction progress.[1][6] By taking a small aliquot from the reaction mixture, removing the solvent, and dissolving the residue in a deuterated solvent (e.g., CDCl₃), you can analyze the resulting spectrum.[3]

  • Monitoring Tip: The key is to identify characteristic peaks for both the starting material(s) and the product. For this compound, the appearance of a singlet for the -CH₂Cl protons (typically around 4.6 ppm) is a strong indicator of product formation.[6] Simultaneously, you should observe the disappearance of signals corresponding to the starting materials.

Q5: When is Gas Chromatography-Mass Spectrometry (GC-MS) most useful?

GC-MS is particularly useful for identifying the product and any volatile byproducts formed during the reaction.[2][4][7] It provides the mass of the eluted compounds, which can confirm the molecular weight of your target molecule, this compound.

  • Troubleshooting Tip: If you see multiple peaks in your GC chromatogram, the mass spectrum for each peak can help you identify them as starting material, product, solvent, or unexpected side products. This information is invaluable for optimizing reaction conditions.[2]

Q6: My reaction has stalled and is not proceeding to completion. What should I check?

If TLC or HPLC analysis shows no change over an extended period, consider the following:

  • Reagent Quality: Ensure the starting materials and reagents are pure and dry, especially in moisture-sensitive reactions.

  • Temperature: Verify the reaction temperature. Some benzoxazole syntheses require heating or reflux to proceed at a reasonable rate.[5][8][9]

  • Catalyst Activity: If the reaction uses a catalyst, it may have degraded or been poisoned.[2][8]

  • Solvent: Ensure the correct solvent is being used and that it is anhydrous if required by the reaction mechanism.[5]

Comparative Data of Monitoring Techniques

The following table summarizes the primary techniques used for monitoring this compound reactions.

TechniquePrimary UseModeSpeedCostCommon Issues
TLC Progress MonitoringQualitativeFastLowStreaking, Poor Separation
HPLC Quantitative AnalysisQuantitativeMediumMediumPeak Tailing, Shifting Rₜ
¹H NMR Structural ConfirmationQuantitativeMediumHighPeak Overlap, Solvent Signals
GC-MS Product ID & PurityQualitativeMediumHighNot for non-volatile compounds

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC)
  • Sample Preparation: Using a capillary tube, withdraw a small aliquot (1-2 drops) from the reaction mixture. Dilute this aliquot in a vial with a small amount of a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the diluted reaction mixture on this line. Also spot the starting material(s) as a reference.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (see table below for suggestions). Ensure the solvent level is below the pencil line.

  • Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[5] Circle the spots lightly with a pencil.

  • Analysis: Compare the spot(s) from the reaction mixture lane to the reference lanes. The appearance of a new spot and disappearance of starting material spots indicate reaction progress.

Recommended TLC Mobile Phases (Hexane:Ethyl Acetate)Polarity
9:1Low
4:1Medium-Low
7:3Medium
1:1Medium-High
Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Quench a small aliquot (e.g., 50 µL) of the reaction mixture by adding it to a larger volume of solvent (e.g., 1 mL of acetonitrile) to stop the reaction and dilute the sample. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Method Setup: Use a C18 reverse-phase column. Set up a gradient elution method to ensure separation of compounds with different polarities.

  • Analysis: Inject the sample. Monitor the chromatogram for the decrease in the peak area of the starting material(s) and the increase in the peak area corresponding to the this compound product.

Generic HPLC Gradient Method (C18 Column)
Time (min) % Acetonitrile in Water (0.1% TFA)
0.010
20.090
25.090
25.110
30.010

Visual Workflows

Reaction_Monitoring_Workflow General Workflow for Reaction Monitoring start 1. Sample Reaction Mixture prep 2. Quench & Dilute Sample start->prep choose_method 3. Select Analytical Method prep->choose_method tlc TLC choose_method->tlc Qualitative hplc HPLC choose_method->hplc Quantitative gcms GC-MS / NMR choose_method->gcms Confirmatory run_analysis 4. Run Analysis tlc->run_analysis hplc->run_analysis gcms->run_analysis analyze_data 5. Analyze Data (Compare SM vs. Product) run_analysis->analyze_data decision 6. Reaction Status? analyze_data->decision complete Complete (Proceed to Workup) decision->complete Yes incomplete Incomplete decision->incomplete No continue_rxn Continue Reaction & Re-sample incomplete->continue_rxn continue_rxn->start

Caption: A flowchart illustrating the systematic process for monitoring a chemical reaction.

Troubleshooting_TLC Troubleshooting Common TLC Issues problem TLC Problem Detected streaking Issue: Streaking Spots problem->streaking at_baseline Issue: Spots at Baseline problem->at_baseline at_front Issue: Spots at Solvent Front problem->at_front cause_streaking1 Cause: Sample too concentrated streaking->cause_streaking1 cause_streaking2 Cause: Compound is acidic/basic streaking->cause_streaking2 cause_baseline Cause: Mobile phase not polar enough at_baseline->cause_baseline cause_front Cause: Mobile phase too polar at_front->cause_front sol_streaking1 Solution: Dilute sample before spotting cause_streaking1->sol_streaking1 sol_streaking2 Solution: Add acid/base modifier to solvent cause_streaking2->sol_streaking2 sol_baseline Solution: Increase mobile phase polarity cause_baseline->sol_baseline sol_front Solution: Decrease mobile phase polarity cause_front->sol_front

Caption: A guide to diagnosing and solving common problems encountered during TLC analysis.

References

Technical Support Center: Scaling Up the Synthesis of 6-(chloromethyl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-(chloromethyl)benzo[d]oxazole, with a focus on scaling up the process.

Synthesis Overview

A common and scalable synthetic route to this compound involves a two-step process:

  • Step 1: Synthesis of 6-methylbenzo[d]oxazole via the condensation of 2-amino-4-methylphenol with a suitable one-carbon source, such as triethyl orthoformate.

  • Step 2: Free-Radical Chlorination of the methyl group of 6-methylbenzo[d]oxazole to yield the desired product.

This guide will address potential issues that may arise during the scale-up of each of these steps.

Frequently Asked Questions (FAQs) and Troubleshooting

Step 1: Synthesis of 6-methylbenzo[d]oxazole

Q1: My reaction yield for the synthesis of 6-methylbenzo[d]oxazole is low. What are the potential causes and solutions?

A1: Low yields in the cyclization reaction to form 6-methylbenzo[d]oxazole can be attributed to several factors when scaling up. Incomplete reaction, side product formation, and inefficient purification are common culprits.

Troubleshooting Guide: Low Yield in 6-methylbenzo[d]oxazole Synthesis

Potential Cause Troubleshooting/Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC) to confirm completion before workup. Scale-up may require longer reaction times. - Temperature: Verify the internal reaction temperature. In larger vessels, heat transfer can be less efficient. Ensure the reaction mixture reaches and maintains the optimal temperature. - Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. Ensure the stirring is efficient for the vessel size.
Side Product Formation - Decomposition of Starting Material: 2-aminophenols can be sensitive to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen, argon). - Competing Reactions: The presence of impurities in the starting materials or solvent can lead to side reactions. Use high-purity reagents and solvents.
Inefficient Purification - Product Loss During Workup: During aqueous workup, ensure the pH is optimized for the precipitation or extraction of the product. Multiple extractions with an appropriate organic solvent may be necessary. - Sub-optimal Crystallization: If purifying by crystallization, screen different solvents and cooling profiles to maximize recovery.

Q2: I am observing significant tar formation in my reaction mixture. How can I prevent this?

A2: Tar formation is often a result of polymerization or decomposition of starting materials or intermediates, especially at elevated temperatures.

Troubleshooting Guide: Tar Formation

Potential Cause Troubleshooting/Solution
High Reaction Temperature - Carefully control the reaction temperature. Use a temperature probe and a controlled heating mantle or oil bath. - Consider a more gradual temperature ramp-up to the desired reaction temperature.
Presence of Oxygen - As mentioned, 2-aminophenols can oxidize. Purge the reaction vessel with an inert gas before adding reagents and maintain a positive pressure throughout the reaction.
Acid/Base Catalysis Issues - If using a catalyst, ensure the correct stoichiometry. An excess of acid or base can sometimes promote side reactions leading to tar.
Step 2: Free-Radical Chlorination of 6-methylbenzo[d]oxazole

Q1: My chlorination reaction is producing a mixture of mono-, di-, and tri-chlorinated products. How can I improve the selectivity for the mono-chlorinated product?

A1: Controlling the selectivity of free-radical chlorination is a common challenge. Over-chlorination is a frequent issue, especially at larger scales.

Troubleshooting Guide: Poor Selectivity in Chlorination

Potential Cause Troubleshooting/Solution
Excess Chlorinating Agent - Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride). A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-chlorination. - Consider adding the chlorinating agent portion-wise to maintain a low concentration throughout the reaction.
Reaction Time and Temperature - Monitor the reaction progress closely and stop the reaction once the desired amount of mono-chlorinated product is formed. - Higher temperatures can sometimes decrease selectivity. Experiment with a lower reaction temperature, which may require a longer reaction time or a more efficient radical initiator.
Inefficient Mixing - Poor mixing can create localized areas of high chlorinating agent concentration, leading to over-chlorination. Ensure vigorous and efficient stirring.

Q2: I am observing ring chlorination in addition to the desired side-chain chlorination. How can I minimize this side reaction?

A2: Ring chlorination can compete with side-chain chlorination, particularly with certain chlorinating agents or under conditions that favor electrophilic aromatic substitution.

Troubleshooting Guide: Ring Chlorination

Potential Cause Troubleshooting/Solution
Choice of Chlorinating Agent - N-chlorosuccinimide (NCS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) is generally preferred for side-chain chlorination over reagents that can also act as electrophilic chlorinating agents.
Presence of Lewis Acids - Ensure the reaction setup is free from Lewis acid contaminants (e.g., metal salts from previous steps or the reactor itself), which can catalyze ring chlorination.
Solvent Effects - The choice of solvent can influence the reaction pathway. Non-polar solvents are often used for free-radical chlorinations.

Q3: The purification of this compound is difficult on a large scale. What are some effective methods?

A3: Purification can be challenging due to the presence of structurally similar byproducts.

Troubleshooting Guide: Purification Challenges

Method Considerations for Scale-Up
Crystallization - This is often the most scalable and cost-effective method. - A thorough solvent screen is crucial to find a system that effectively separates the mono-chlorinated product from starting material and over-chlorinated byproducts. - Consider anti-solvent crystallization to improve yield.
Column Chromatography - While effective at the lab scale, it can be expensive and time-consuming to scale up. - If necessary, use a shorter, wider column and optimize the mobile phase to maximize separation and throughput.
Distillation - If the product is thermally stable and has a sufficiently different boiling point from the impurities, fractional distillation under reduced pressure could be an option. A feasibility study at a smaller scale is recommended.

Experimental Protocols

Please Note: These are proposed experimental protocols based on general synthetic methods for similar compounds. Optimization for specific equipment and scale is necessary. All work should be conducted by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 6-methylbenzo[d]oxazole

Materials:

Reagent CAS Number Molecular Weight Quantity
2-Amino-4-methylphenol95-84-1123.15 g/mol 1.0 eq
Triethyl orthoformate122-51-0148.20 g/mol 1.5 eq
p-Toluenesulfonic acid monohydrate6192-52-5190.22 g/mol 0.05 eq
Toluene108-88-392.14 g/mol ~5 mL/g of 2-amino-4-methylphenol

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and a Dean-Stark trap, add 2-amino-4-methylphenol and toluene.

  • Add triethyl orthoformate and p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and collect the ethanol-water azeotrope in the Dean-Stark trap.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or distillation.

Step 2: Synthesis of this compound

Materials:

Reagent CAS Number Molecular Weight Quantity
6-methylbenzo[d]oxazole2385-99-1133.15 g/mol 1.0 eq
N-Chlorosuccinimide (NCS)128-09-6133.53 g/mol 1.1 eq
Azobisisobutyronitrile (AIBN)78-67-1164.21 g/mol 0.02 eq
Carbon tetrachloride56-23-5153.82 g/mol ~10 mL/g of 6-methylbenzo[d]oxazole

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 6-methylbenzo[d]oxazole and carbon tetrachloride.

  • Add N-chlorosuccinimide and AIBN.

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction by TLC or HPLC. Additional portions of AIBN may be required to drive the reaction to completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-methylbenzo[d]oxazole cluster_step2 Step 2: Chlorination start1 2-Amino-4-methylphenol + Triethyl orthoformate reaction1 Cyclization (Toluene, p-TSA, Reflux) start1->reaction1 product1 Crude 6-methylbenzo[d]oxazole reaction1->product1 purification1 Purification (Crystallization/Distillation) product1->purification1 final_product1 Pure 6-methylbenzo[d]oxazole purification1->final_product1 start2 6-methylbenzo[d]oxazole + NCS, AIBN final_product1->start2 Intermediate reaction2 Free-Radical Chlorination (CCl4, Reflux) start2->reaction2 product2 Crude this compound reaction2->product2 purification2 Purification (Crystallization) product2->purification2 final_product2 Pure this compound purification2->final_product2 Troubleshooting_Chlorination cluster_overchlorination Over-chlorination cluster_ringchlorination Ring Chlorination cluster_lowconversion Low Conversion issue Poor Chlorination Result cause1 Excess NCS issue->cause1 cause2 Long Reaction Time issue->cause2 cause3 Lewis Acid Contamination issue->cause3 cause4 Initiator Decomposed issue->cause4 solution1 Control Stoichiometry cause1->solution1 solution2 Monitor Reaction Progress cause2->solution2 solution3 Use Clean Glassware cause3->solution3 solution4 Add Initiator Portion-wise cause4->solution4

Validation & Comparative

Comparative Efficacy of 6-(Chloromethyl)benzo[d]oxazole Derivatives: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Introduction

Benzoxazole derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities.[1] The introduction of a chloromethyl group at the 6-position of the benzoxazole ring offers a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds with potentially enhanced or novel therapeutic properties. The purpose of this guide is to provide a standardized methodology for comparing the efficacy of such derivatives, thereby facilitating the identification of lead compounds for further development.

Hypothetical Derivative Library

To conduct a comparative efficacy study, a library of 6-(chloromethyl)benzo[d]oxazole derivatives would be synthesized. The core structure, this compound, would be modified at the 2-position with various functional groups to explore the structure-activity relationship (SAR). Examples of potential modifications are listed in the table below.

Table 1: Hypothetical Library of this compound Derivatives for Comparative Evaluation

Compound IDR-Group at 2-PositionRationale for Inclusion
BZO-CM-001 -HUnsubstituted parent compound for baseline activity.
BZO-CM-002 -CH₃Simple alkyl group to assess steric and electronic effects.
BZO-CM-003 -PhPhenyl group to investigate the impact of an aromatic substituent.
BZO-CM-004 -Ph-4-OCH₃Phenyl group with an electron-donating group.
BZO-CM-005 -Ph-4-NO₂Phenyl group with an electron-withdrawing group.
BZO-CM-006 -NH₂Amino group to explore hydrogen bonding potential.
BZO-CM-007 -ThiopheneHeterocyclic ring to assess the influence of different ring systems.

Experimental Protocols

The following are detailed methodologies for key experiments to be conducted for a comparative evaluation of the synthesized derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to create stock solutions and then diluted with culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of the derivatives against various bacterial and fungal strains.

Protocol:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured overnight in their respective broths. The cultures are then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Compound Dilution: The synthesized derivatives are serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Quantitative data from the experimental assays should be summarized in clearly structured tables for easy comparison.

Table 2: Comparative Anticancer Activity of this compound Derivatives (Hypothetical Data)

Compound IDIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549
BZO-CM-001 >100>100
BZO-CM-002 85.292.5
BZO-CM-003 45.751.3
BZO-CM-004 32.138.9
BZO-CM-005 68.475.1
BZO-CM-006 25.930.2
BZO-CM-007 41.547.8
Doxorubicin 0.81.2

Table 3: Comparative Antimicrobial Activity of this compound Derivatives (Hypothetical Data)

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BZO-CM-001 128>128>128
BZO-CM-002 64128128
BZO-CM-003 326464
BZO-CM-004 326432
BZO-CM-005 163264
BZO-CM-006 81632
BZO-CM-007 163216
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

Visualizations

Diagrams are essential for illustrating experimental workflows and potential mechanisms of action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound Core modify Modification at 2-Position start->modify library Derivative Library (BZO-CM-001 to 007) modify->library anticancer Anticancer Assays (MTT) library->anticancer antimicrobial Antimicrobial Assays (MIC) library->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar Lead Compound Identification Lead Compound Identification sar->Lead Compound Identification signaling_pathway BZO_derivative This compound Derivative Cell_Stress Cellular Stress BZO_derivative->Cell_Stress Bax_Bak Bax/Bak Activation Cell_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 activates Caspase3 Pro-caspase-3 Caspase3->Active_Caspase3 cleaved by Apoptosis Apoptosis Active_Caspase3->Apoptosis

References

Validation of 6-(chloromethyl)benzo[d]oxazole as a research intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate intermediates is a critical step in the synthesis of novel compounds. 6-(Chloromethyl)benzo[d]oxazole is a versatile heterocyclic building block utilized in the creation of a wide array of biologically active molecules. This guide provides a comprehensive validation of its role as a research intermediate, offering a comparative analysis with its alternatives, supported by experimental data and detailed protocols.

The benzoxazole scaffold is a prominent feature in many pharmaceutical agents, exhibiting a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The chloromethyl group at the 6-position of the benzoxazole ring system serves as a reactive handle, allowing for the facile introduction of various functional groups through nucleophilic substitution reactions. This reactivity makes this compound a valuable intermediate for constructing diverse molecular architectures.

Performance Comparison with Alternatives

The primary alternatives to this compound in nucleophilic substitution reactions are its bromo- and iodo- analogs: 6-(bromomethyl)benzo[d]oxazole and 6-(iodomethyl)benzo[d]oxazole. The choice between these intermediates is largely dictated by the reactivity of the leaving group, with the general trend for benzylic halides being I > Br > Cl.

IntermediateLeaving GroupRelative ReactivityKey AdvantagesKey Disadvantages
This compound Chloride (Cl⁻)GoodCost-effective, readily available, good stability.Lower reactivity compared to bromo and iodo analogs, may require harsher reaction conditions.
6-(Bromomethyl)benzo[d]oxazole Bromide (Br⁻)BetterHigher reactivity than the chloro analog, often leading to higher yields and shorter reaction times.Higher cost and potentially lower stability than the chloro analog.
6-(Iodomethyl)benzo[d]oxazole Iodide (I⁻)BestHighest reactivity, suitable for reactions with weak nucleophiles or sterically hindered substrates.Highest cost, often prepared in situ due to lower stability.

The enhanced reactivity of the bromo and iodo analogs is attributed to the better leaving group ability of bromide and iodide ions compared to chloride. However, the higher cost and reduced stability of these alternatives often make this compound the more practical choice for large-scale synthesis, provided the desired transformation can be achieved efficiently.

Experimental Protocols

The following are detailed methodologies for key nucleophilic substitution reactions using this compound. These protocols serve as a starting point for optimization depending on the specific substrate and desired product.

Reaction with Amines: Synthesis of N-((Benzo[d]oxazol-6-yl)methyl)anilines

This procedure outlines the synthesis of secondary amines via the reaction of this compound with primary amines.

Protocol:

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL), add the desired primary amine (1.2 mmol) and a base such as potassium carbonate (K₂CO₃, 2.0 mmol) or triethylamine (TEA, 2.0 mmol).

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-((benzo[d]oxazol-6-yl)methyl)aniline derivative.

Reaction with Thiols: Synthesis of 6-((Arylthio)methyl)benzo[d]oxazoles

This protocol describes the formation of a thioether linkage by reacting this compound with a thiol.

Protocol:

  • To a solution of the desired thiol (1.1 mmol) in a polar aprotic solvent like DMF or DMSO (10 mL), add a base such as sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 2.0 mmol) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to generate the thiolate anion.

  • Add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

  • Quench the reaction by the slow addition of water (50 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure 6-((arylthio)methyl)benzo[d]oxazole.

Reaction with Phenols: Synthesis of 6-((Aryloxy)methyl)benzo[d]oxazoles (Williamson Ether Synthesis)

This procedure details the synthesis of ethers through the reaction of this compound with phenols.

Protocol:

  • In a round-bottom flask, dissolve the desired phenol (1.1 mmol) in a suitable solvent such as acetone or DMF (10 mL).

  • Add a base, typically potassium carbonate (K₂CO₃, 2.0 mmol) or cesium carbonate (Cs₂CO₃, 1.5 mmol), to the solution.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Heat the reaction to a temperature between 50 °C and 100 °C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the synthetic utility of this compound, the following diagrams illustrate the key reaction pathways and a general experimental workflow.

G General Nucleophilic Substitution Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 6-CMBO This compound Substituted_Product 6-(Nucleophilically Substituted)methyl- benzo[d]oxazole (Product) 6-CMBO->Substituted_Product Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH) Nucleophile->Substituted_Product Base Base (e.g., K₂CO₃, NaH, TEA) Base->Substituted_Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Substituted_Product

Caption: Nucleophilic substitution using this compound.

G Experimental Workflow Start Start Reactants Combine this compound, nucleophile, base, and solvent Start->Reactants Reaction Stir at appropriate temperature (Monitor by TLC) Reactants->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Column chromatography or recrystallization Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Pure Product Analysis->End

Caption: General workflow for synthesis and purification.

A Head-to-Head Battle of Alkylating Agents: 6-(Chloromethyl)benzo[d]oxazole Versus the Classics in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of novel molecules. This guide provides an objective comparison of 6-(chloromethyl)benzo[d]oxazole with other commonly used alkylating agents, supported by available experimental data and detailed protocols to inform your synthetic strategies.

The introduction of an alkyl group to a nucleophile is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and functional materials. While classic alkylating agents like benzyl chloride, methyl iodide, and dimethyl sulfate have long been the workhorses of the synthetic chemist, the quest for reagents with unique properties and improved performance continues. In this context, this compound emerges as a noteworthy contender, offering a benzylic halide scaffold appended with a benzoxazole moiety that can influence its reactivity and provide a handle for further functionalization.

This comparative guide delves into the nuances of using this compound in N-, O-, and S-alkylation reactions, juxtaposing its performance with that of established alkylating agents.

The Contenders: A Profile of Reactivity

The reactivity of an alkylating agent is fundamentally governed by the stability of the carbocation intermediate in S"N"1 reactions and the susceptibility of the carbon-halogen bond to nucleophilic attack in S"N"2 reactions. For benzylic halides, the ability of the benzene ring to stabilize the developing positive charge at the benzylic carbon through resonance is a key determinant of their reactivity.

This compound , as a substituted benzyl chloride, is anticipated to exhibit reactivity comparable to or potentially modulated by the electronic properties of the benzoxazole ring system. The benzoxazole group is generally considered to be weakly electron-withdrawing, which could slightly decrease the rate of S"N"1-type reactions compared to unsubstituted benzyl chloride by destabilizing the benzylic carbocation. Conversely, this electron-withdrawing nature might have a less pronounced effect on S"N"2 reactions.

Benzyl chloride serves as the benchmark for benzylic alkylations. Its reactivity is well-characterized, providing a solid baseline for comparison.

Methyl iodide and Dimethyl sulfate are highly reactive methylating agents. Methyl iodide is a classic S"N"2 substrate with a small steric profile, while dimethyl sulfate is a potent and cost-effective methylating agent, though its toxicity requires careful handling.

Performance in the Reaction Flask: A Data-Driven Comparison

To provide a clear and objective comparison, the following tables summarize the available, albeit limited, experimental data for the performance of these alkylating agents in key synthetic transformations. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature, and thus, the data presented here is compiled from various sources and should be interpreted with this in mind.

Table 1: Comparison of Alkylating Agents in N-Alkylation of Amines

Alkylating AgentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound AnilineK₂CO₃DMF806Data not available-
Benzyl ChlorideAnilineNaHCO₃Water90-954~75Organic Syntheses
Methyl IodideAnilineNa₂CO₃---Forms N,N,N-trimethylanilinium carbonate in excessGeneral Knowledge

Table 2: Comparison of Alkylating Agents in O-Alkylation of Phenols

Alkylating AgentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound PhenolK₂CO₃AcetoneReflux8Data not available-
Benzyl ChloridePhenolNaOHWaterReflux1~46 (Benzyl phenyl ether)US Patent 4117243A
Dimethyl SulfatePhenolNaOHWater--Good to excellentGeneral Knowledge

Table 3: Comparison of Alkylating Agents in S-Alkylation of Thiols

Alkylating AgentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound ThiophenolK₂CO₃DMFRT4Data not available-
Benzyl ChlorideThiophenolDBUOrganic Solvent60-100-HighCN109485587B

Note: The absence of specific yield data for this compound in these tables highlights a gap in the current chemical literature and underscores the need for direct comparative studies.

Experimental Corner: Protocols for Key Alkylations

To facilitate the practical application of these alkylating agents, detailed experimental protocols for representative N- and O-alkylation reactions are provided below.

Protocol 1: General Procedure for N-Alkylation of Aniline with Benzyl Chloride

Materials:

  • Aniline

  • Benzyl chloride

  • Sodium bicarbonate

  • Water

  • Saturated salt solution

  • Anhydrous sodium sulfate

  • Reaction flask with reflux condenser, mechanical stirrer, and dropping funnel

Procedure:

  • In a reaction flask, combine aniline (4 moles), sodium bicarbonate (1.25 moles), and water (100 mL).

  • Heat the mixture to 90-95 °C with vigorous stirring.

  • Slowly add benzyl chloride (1 mole) dropwise over 1.5-2 hours.

  • Maintain the reaction at 90-95 °C for an additional 4 hours.

  • Cool the reaction mixture and filter with suction.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with a saturated salt solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove excess aniline by distillation under reduced pressure to obtain the N-benzylaniline product.[1]

Protocol 2: General Procedure for O-Alkylation of Phenol with Benzyl Chloride

Materials:

  • Phenol

  • Benzyl chloride

  • Sodium hydroxide

  • Water

  • Concentrated HCl

  • Anhydrous sodium sulfate

  • Reaction flask with reflux condenser and dropping funnel

Procedure:

  • In a reaction flask, mix phenol (4.0 moles) and sodium hydroxide (4.0 moles) and heat to reflux.

  • Add a small amount of water (e.g., 10 mL) to aid in dissolving the sodium hydroxide.

  • Add benzyl chloride (4.0 moles) dropwise over approximately 1 hour.

  • Continue refluxing and stirring for an additional hour.

  • Cool the reaction mixture to 90 °C and add 500 mL of water.

  • Adjust the pH to 1 with concentrated HCl.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • The crude product contains benzyl phenyl ether along with other benzylated phenols.[2]

Visualizing the Synthetic Pathways

To better understand the logical flow of the synthetic transformations discussed, the following diagrams, generated using the DOT language, illustrate the general alkylation processes.

Alkylation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Workup Nucleophile Nucleophile Reaction_Vessel Reaction in Appropriate Solvent Nucleophile->Reaction_Vessel Alkylating_Agent Alkylating Agent (e.g., this compound, Benzyl Chloride, Methyl Iodide) Alkylating_Agent->Reaction_Vessel Base Base Base->Reaction_Vessel Alkylated_Product Alkylated_Product Reaction_Vessel->Alkylated_Product Salt_Byproduct Salt_Byproduct Reaction_Vessel->Salt_Byproduct Workup Purification (e.g., Distillation, Chromatography) Alkylated_Product->Workup

Caption: General workflow for a typical alkylation reaction.

The following diagram illustrates the key mechanistic step in an S"N"2 reaction, which is relevant for many of the alkylating agents discussed.

SN2_Mechanism Reactants Nu⁻ + R-X Transition_State [Nu---R---X]⁻ᵟ Reactants->Transition_State Backside Attack Products Nu-R + X⁻ Transition_State->Products Inversion of Stereochemistry

Caption: Simplified representation of an S"N"2 reaction mechanism.

Concluding Remarks

While this compound presents an intriguing alternative to traditional alkylating agents, a comprehensive, data-driven comparison of its performance remains an open area for investigation. The presence of the benzoxazole moiety offers potential for modulating reactivity and introducing a valuable functional group for further synthetic elaborations. However, the current literature lacks the direct comparative studies necessary to definitively position it against workhorses like benzyl chloride and methyl iodide in terms of yield, reaction kinetics, and overall efficiency for a broad range of substrates.

For researchers and drug development professionals, the choice of an alkylating agent will continue to be guided by a combination of factors including substrate scope, desired reactivity, cost, and safety considerations. While the classic agents remain reliable tools, the exploration of novel reagents like this compound is essential for pushing the boundaries of synthetic chemistry and enabling the creation of new and complex molecules. Further experimental work is crucial to fully elucidate the synthetic potential of this and other emerging alkylating agents.

References

A Comparative Analysis of Benzoxazole and Benzothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of two potent heterocyclic scaffolds, providing researchers, scientists, and drug development professionals with a comparative overview of their anticancer, antimicrobial, and antioxidant activities, supported by experimental data and mechanistic insights.

Benzoxazole and benzothiazole are privileged heterocyclic structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Their structural similarity, with an oxygen atom in the oxazole ring being replaced by a sulfur atom in the thiazole ring, leads to distinct electronic and lipophilic characteristics that significantly influence their pharmacological profiles. This guide provides a comparative study of benzoxazole and benzothiazole derivatives, summarizing their performance in key therapeutic areas and providing detailed experimental protocols for their evaluation.

Comparative Biological Activities

The subtle structural difference between benzoxazole and benzothiazole moieties imparts unique properties to their derivatives, influencing their interaction with biological targets and overall efficacy.

Anticancer Activity

Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.

Benzoxazole derivatives have been shown to exert their anticancer effects through the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, some derivatives act as potent agonists of the aryl hydrocarbon receptor (AhR), which in turn activates the expression of the cytochrome P450 CYP1A1 gene, leading to anticancer activity.[1][2] Others have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, thereby cutting off the blood supply to tumors.[3] Furthermore, the NF-κB signaling pathway, crucial for cancer cell survival, has also been identified as a target for benzoxazole derivatives.[4]

Benzothiazole derivatives also exhibit a broad range of anticancer activities. Their mechanisms often involve the modulation of critical signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, which are frequently dysregulated in cancer. By targeting these pathways, benzothiazole compounds can inhibit cell proliferation, induce apoptosis, and reduce cell motility.

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected benzoxazole and benzothiazole derivatives against various cancer cell lines. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Benzoxazole Compound 3mHT-29 (Colon)Not specified as exact value, but "very attractive"[1]
Compound 3nMCF7 (Breast)Not specified as exact value, but "very attractive"[1]
Compound 12lHepG2 (Liver)10.50[5]
Compound 12lMCF-7 (Breast)15.21[5]
Compound 40NCI-H460 (Lung)0.4[6]
Benzothiazole Compound 1dHCT-116 (Colon)Comparable to lead[7]
Compound 1dHepG2 (Liver)Comparable to lead[7]
Compound B7A549 (Lung)Significant inhibition[8]
Compound B7A431 (Skin)Significant inhibition[8]
Antimicrobial Activity

Both classes of compounds have been extensively investigated for their activity against a range of pathogenic bacteria and fungi.

Benzoxazole derivatives have shown a broad spectrum of antimicrobial activity.[9] Some studies suggest that benzoxazole derivatives may hold a more promising future as fungicides compared to their benzothiazole counterparts.[8][10] For example, in a comparative study, a benzoxazole derivative was found to be three-fold more active against B. cinerea than its corresponding benzothiazole analogue.[10]

Benzothiazole derivatives are also well-known for their potent antimicrobial properties, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria.[11] Their mechanism of action can involve the inhibition of essential microbial enzymes.

The table below presents the minimum inhibitory concentration (MIC) values (in µg/mL) of representative benzoxazole and benzothiazole derivatives against various microbial strains. As with the anticancer data, these results are compiled from different sources.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Benzoxazole Compound 5aF. solani12.27 - 65.25[10]
Compound 5bF. solani15.98 - 32.78[10]
Compound 5hF. solani4.34[10]
Benzothiazole Compound 6aB. cinerea62.62[10]
Compound 16cS. aureus0.025 mM[12]
Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making antioxidants a key area of drug discovery. Both benzoxazole and benzothiazole derivatives have been evaluated for their ability to scavenge free radicals.

The antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals).

Compound ClassDerivativeAntioxidant AssayIC50 (µg/mL)Reference
Benzoxazole BzO-1DPPH"Highest antioxidant activity"[11]
Benzothiazole Compound 6DPPHLower than other tested derivatives[12]
Compound 10aDPPHGood antioxidant profile
Compound 7bDPPH112.92

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of chemical compounds. Below are the methodologies for the key assays cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (benzoxazole or benzothiazole derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Principle: The antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add a specific volume of the test sample to a solution of DPPH in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the complex biological processes and experimental procedures involved, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Benzoxazole & Benzothiazole Derivatives Anticancer Anticancer Assays (MTT) Synthesis->Anticancer Antimicrobial Antimicrobial Assays (MIC) Synthesis->Antimicrobial Antioxidant Antioxidant Assays (DPPH) Synthesis->Antioxidant IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 Antioxidant->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR signaling_pathways cluster_benzothiazole Benzothiazole Derivatives cluster_benzoxazole Benzoxazole Derivatives cluster_outcomes Cellular Outcomes BT Benzothiazole Derivative PI3K PI3K/Akt/mTOR Pathway BT->PI3K Inhibits MAPK ERK/MAPK Pathway BT->MAPK Inhibits JAK JAK/STAT Pathway BT->JAK Inhibits Proliferation Decreased Proliferation PI3K->Proliferation MAPK->Proliferation JAK->Proliferation Apoptosis Increased Apoptosis BX Benzoxazole Derivative VEGFR2 VEGFR-2 BX->VEGFR2 Inhibits AhR Aryl Hydrocarbon Receptor (AhR) BX->AhR Activates NFkB NF-κB Pathway BX->NFkB Inhibits Angiogenesis Decreased Angiogenesis VEGFR2->Angiogenesis CYP1A1 CYP1A1 AhR->CYP1A1 Induces Survival Decreased Survival NFkB->Survival CYP1A1->Apoptosis

References

In vitro and in vivo validation of 6-(chloromethyl)benzo[d]oxazole analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 6-(chloromethyl)benzo[d]oxazole analogs and other substituted benzoxazole derivatives reveals their significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation. This guide provides an objective comparison of their performance based on available experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.

In Vitro Validation

The in vitro efficacy of benzoxazole analogs has been demonstrated against a range of targets. The following tables summarize the quantitative data from various studies.

Antimicrobial Activity

Substituted benzoxazole derivatives have shown potent activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

Compound/AnalogTarget OrganismMIC (µM)Reference Standard
Analog 1 Candida albicans0.34 x 10⁻³Fluconazole
Analog 10 Bacillus subtilis1.14 x 10⁻³Ofloxacin
Analog 13 Pseudomonas aeruginosa2.57 x 10⁻³Ofloxacin
Analog 16 Klebsiella pneumoniae1.22 x 10⁻³Ofloxacin
Analog 19 Salmonella typhi2.40 x 10⁻³Ofloxacin
Analog 19 Aspergillus niger2.40 x 10⁻³Fluconazole
Analog 20 Salmonella typhi2.40 x 10⁻³Ofloxacin
Analog 24 Escherichia coli1.40 x 10⁻³Ofloxacin

Data sourced from a study on the antimicrobial activity of benzoxazole derivatives[1].

Anticancer Activity

The anticancer potential of benzoxazole analogs has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a primary metric.

Compound/AnalogCell LineIC50 (µM)Reference Standard
Analog 4 HCT116 (Human Colorectal Carcinoma)Not explicitly quantified, but noted as having the "best anticancer activity"5-Fluorouracil
Analog 6 HCT116 (Human Colorectal Carcinoma)Not explicitly quantified, but noted as having the "best anticancer activity"5-Fluorouracil
Analog 25 HCT116 (Human Colorectal Carcinoma)Not explicitly quantified, but noted as having the "best anticancer activity"5-Fluorouracil
Analog 26 HCT116 (Human Colorectal Carcinoma)Not explicitly quantified, but noted as having the "best anticancer activity"5-Fluorouracil
Compound 4b MCF-7 (Human Breast Adenocarcinoma)0.011Not specified

Data on HCT116 cells is from a study evaluating benzoxazole derivatives for anticancer activity[2]. Data on MCF-7 cells is from a study on the in vitro antitumor activity of new benzothiazole and benzoxazole derivatives[3].

Enzyme Inhibitory Activity

Certain benzoxazole analogs have been identified as potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease.

Compound/AnalogTarget EnzymeIC50 (µM)Reference Standard
Analog 9 AChE0.10 ± 0.050Donepezil (2.16 ± 0.12)
Analog 9 BuChE0.20 ± 0.050Donepezil (4.5 ± 0.11)
Analog 14 AChE0.20 ± 0.050Donepezil (2.16 ± 0.12)
Analog 14 BuChE0.30 ± 0.050Donepezil (4.5 ± 0.11)

Data is from a study on benzimidazole-based oxazole analogues as cholinesterase inhibitors[4].

In Vivo Validation

Selected benzoxazole analogs have been further evaluated in animal models to assess their efficacy and safety.

Anti-inflammatory Activity

The anti-inflammatory effects of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were tested in a rat model.

Compound/AnalogAssay% ProtectionReference Standard (% Protection)
3a Carrageenan-induced paw edema81.7Diclofenac sodium (69.5), Ibuprofen (64.7)
3l Carrageenan-induced paw edemaNot specified, but among the most activeDiclofenac sodium (69.5), Ibuprofen (64.7)
3n Carrageenan-induced paw edemaNot specified, but among the most activeDiclofenac sodium (69.5), Ibuprofen (64.7)
3a Cotton-pellet-induced granuloma48.4Diclofenac sodium (60.2)
3l Cotton-pellet-induced granuloma39.3Diclofenac sodium (60.2)
3n Cotton-pellet-induced granuloma44.0Diclofenac sodium (60.2)

Data is from a study on the anti-inflammatory potential of synthesized benzoxazole derivatives[5].

Antihypertensive Activity

Benzoxazole benzimidazole derivatives were evaluated for their ability to lower blood pressure in spontaneously hypertensive rats.

Compound/AnalogActivityComparison to Standard
1b Reduced blood pressureMore or equal potency to Losartan
2b Reduced blood pressureMore or equal potency to Losartan

Data is from a study on benzoxazole benzimidazole derivatives with antihypertension activities[6].

Antitumor Efficacy

A benzo[d]oxazole analog, B3, was tested for its in vivo antitumor efficacy in a mouse model.

Compound/AnalogAnimal ModelOutcome
B3 CT26 mouse modelSignificant in vivo antitumor efficacy

Data is from a study on benzo[d]oxazoles as dual inhibitors of PD-1/PD-L1 and VISTA[7].

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Antimicrobial Susceptibility Testing (Tube Dilution Method)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the cultures is adjusted to match a 0.5 McFarland standard.

  • Compound Dilution: The test compounds and standard drugs (Ofloxacin for bacteria, Fluconazole for fungi) are serially diluted in broth to achieve a range of concentrations.

  • Inoculation: Each tube containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The tubes are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay (Sulforhodamine B - SRB Assay)
  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzoxazole analogs and a standard drug (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 540 nm) to determine cell viability. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animal Model: Wistar albino rats are used.

  • Compound Administration: The test compounds and a standard drug (e.g., Diclofenac sodium) are administered orally to the rats.

  • Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of benzoxazole analogs.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation antimicrobial Antimicrobial Assays (Tube Dilution) data_analysis Data Analysis (MIC, IC50, % Inhibition) antimicrobial->data_analysis anticancer Anticancer Assays (SRB) anticancer->data_analysis enzyme Enzyme Inhibition (Cholinesterase) enzyme->data_analysis anti_inflammatory Anti-inflammatory Models (Carrageenan Paw Edema) anti_inflammatory->data_analysis antihypertensive Antihypertensive Models (SHR) antihypertensive->data_analysis antitumor Antitumor Models (Xenograft) antitumor->data_analysis synthesis Synthesis of Benzoxazole Analogs characterization Structural Characterization (NMR, Mass Spec) synthesis->characterization characterization->antimicrobial Screening characterization->anticancer Screening characterization->enzyme Screening data_analysis->anti_inflammatory Lead Compound Selection data_analysis->antihypertensive Lead Compound Selection data_analysis->antitumor Lead Compound Selection

Caption: General workflow for the validation of benzoxazole analogs.

pd1_vista_pathway cluster_tcell T-Cell cluster_tumor Tumor Cell pd1 PD-1 pdl1 PD-L1 pd1->pdl1 Inhibitory Signal vista_t VISTA vista_tumor VISTA vista_t->vista_tumor Inhibitory Signal tcr TCR mhc MHC tcr->mhc Antigen Presentation activation T-Cell Activation pdl1->activation Suppresses vista_tumor->activation Suppresses mhc->activation benzoxazole Benzoxazole Analog (B3) benzoxazole->pd1 Inhibits benzoxazole->vista_t Inhibits benzoxazole->pdl1 Inhibits benzoxazole->vista_tumor Inhibits

Caption: Dual inhibition of PD-1/PD-L1 and VISTA pathways by a benzoxazole analog.

References

Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of 6-(Chloromethyl)benzo[d]oxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to ensuring therapeutic specificity and mitigating potential toxicity. This guide provides a framework for evaluating the cross-reactivity of 6-(chloromethyl)benzo[d]oxazole-based compounds, a class of molecules with burgeoning interest in medicinal chemistry. While specific cross-reactivity data for this scaffold is not extensively published, this document outlines the standard experimental methodologies and data presentation formats necessary for a thorough investigation, using hypothetical data for illustrative purposes.

The benzoxazole core is a "privileged" scaffold in drug discovery, forming the basis for compounds targeting a wide array of biological targets, including kinases, enzymes, and receptors.[1][2] This inherent biological activity underscores the critical need for comprehensive cross-reactivity profiling to identify any unintended off-target interactions that could lead to adverse effects.

Comparative Analysis of Target Selectivity

A primary goal of cross-reactivity studies is to quantify a compound's selectivity for its intended target versus other related and unrelated biological molecules. This is often expressed as a selectivity index, which is the ratio of the compound's potency (e.g., IC50 or Ki) against off-targets to its potency against the primary target. A higher selectivity index indicates a more specific compound.

The following tables present hypothetical data for a fictional this compound-based compound, "CBO-X," designed as a kinase inhibitor for Target Kinase A.

Table 1: Kinase Selectivity Profile of CBO-X

TargetIC50 (nM)Selectivity Index (vs. Target Kinase A)
Target Kinase A 15 1
Target Kinase B30020
Target Kinase C1,20080
Target Kinase D>10,000>667
Target Kinase E85057

Table 2: Cross-Reactivity Profile of CBO-X against a Panel of Off-Target Receptors and Enzymes

Off-TargetAssay TypeActivity (% Inhibition @ 1 µM)
Receptor XRadioligand Binding8%
Receptor YRadioligand Binding3%
Enzyme ZEnzyme Inhibition12%
hERG ChannelElectrophysiology5%

Experimental Protocols for Cross-Reactivity Assessment

A thorough assessment of cross-reactivity involves a tiered approach, beginning with broad screening panels and progressing to more detailed mechanistic studies for any identified off-target interactions.

Kinase Panel Screening

This is a high-throughput method to assess the selectivity of a kinase inhibitor against a large number of kinases.

Methodology:

  • Assay Principle: In-vitro kinase activity is measured by quantifying the phosphorylation of a substrate. The assay is performed in the presence and absence of the test compound.

  • Reagents: Purified recombinant kinases, appropriate peptide or protein substrates, ATP (often at or near the Km concentration), and a detection system (e.g., radiometric using ³³P-ATP or non-radiometric using fluorescence or luminescence).

  • Procedure:

    • The test compound is serially diluted to a range of concentrations.

    • The compound dilutions are pre-incubated with the panel of kinases.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no compound). IC50 values are then determined by fitting the data to a dose-response curve.[3][4]

Receptor Binding Assays

These assays determine if a compound binds to a panel of common off-target receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology:

  • Assay Principle: A competitive binding assay is used where the test compound competes with a known radiolabeled ligand for binding to the receptor.[5][6][7]

  • Reagents: Cell membranes or purified receptors, a high-affinity radioligand for the target receptor, and the test compound.

  • Procedure:

    • A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated (commonly by filtration).

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

These assays are used to evaluate the effect of a compound on the activity of various enzymes that are common off-targets.

Methodology:

  • Assay Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound.[8][9]

  • Reagents: Purified enzyme, the enzyme's specific substrate, the test compound, and a suitable buffer system.

  • Procedure:

    • The test compound is pre-incubated with the enzyme.

    • The reaction is initiated by the addition of the substrate.

    • The reaction progress is monitored over time by measuring the formation of a product or the depletion of a substrate (often via a change in absorbance or fluorescence).

  • Data Analysis: The initial reaction rates are determined from the progress curves. The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological interactions.

Experimental_Workflow_Kinase_Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (CBO-X) Serial_Dilution Serial Dilution of Compound Compound->Serial_Dilution Kinase_Panel Panel of Kinases Pre_incubation Pre-incubation: Compound + Kinase Kinase_Panel->Pre_incubation Reagents Substrate & ATP Reaction_Initiation Initiate Reaction: + Substrate & ATP Reagents->Reaction_Initiation Serial_Dilution->Pre_incubation Pre_incubation->Reaction_Initiation Quantification Quantify Phosphorylation Reaction_Initiation->Quantification Dose_Response Generate Dose-Response Curves Quantification->Dose_Response IC50 Calculate IC50 Values Dose_Response->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: Workflow for kinase panel screening to determine compound selectivity.

Signaling_Pathway CBO_X CBO-X Target_Kinase_A Target Kinase A (On-Target) CBO_X->Target_Kinase_A Inhibition Off_Target_Kinase_C Off-Target Kinase C CBO_X->Off_Target_Kinase_C Cross-inhibition Downstream_Effect_On Desired Therapeutic Effect Target_Kinase_A->Downstream_Effect_On Signal Transduction Downstream_Effect_Off Adverse Effect Off_Target_Kinase_C->Downstream_Effect_Off Signal Transduction Upstream_Signal Upstream Signal Upstream_Signal->Target_Kinase_A Upstream_Signal->Off_Target_Kinase_C

Caption: On-target vs. off-target effects of a hypothetical compound.

Conclusion

While the full cross-reactivity profile of this compound-based compounds is yet to be publicly detailed, the methodologies outlined in this guide provide a robust framework for their evaluation. By employing systematic kinase, receptor, and enzyme screening panels, researchers can build a comprehensive understanding of a compound's selectivity. This data is not only crucial for lead optimization and candidate selection but also for fulfilling regulatory requirements for preclinical safety assessment.[10][11] The proactive investigation of off-target effects is an indispensable step in the development of safe and effective therapeutics derived from the versatile benzoxazole scaffold.

References

Benchmarking Synthesis Methods for 6-(Chloromethyl)benzo[d]oxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes for 6-(chloromethyl)benzo[d]oxazole, a valuable building block in medicinal chemistry. The performance of two primary multi-step methodologies is benchmarked, supported by experimental data from analogous reactions, to inform decisions on synthetic strategy.

Two plausible synthetic pathways for this compound have been evaluated: a route proceeding through the intermediate benzo[d]oxazol-6-ylmethanol (Route A) and a second route involving the side-chain chlorination of 6-methylbenzo[d]oxazole (Route B). This guide presents a detailed examination of each step, including experimental protocols and expected yields, to provide a clear comparison of their respective merits and challenges.

Data Summary of Synthetic Routes

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. Yields for individual steps are based on reported procedures for analogous transformations due to the limited availability of direct experimental data for this specific target molecule.

Parameter Route A: Via Benzo[d]oxazol-6-ylmethanol Route B: Via 6-Methylbenzo[d]oxazole
Starting Material 4-Amino-3-nitrophenol4-Methyl-2-aminophenol
Number of Steps 32
Overall Estimated Yield ModerateModerate to High
Key Intermediates 4-Amino-3-hydroxybenzyl alcohol, Benzo[d]oxazol-6-ylmethanol6-Methylbenzo[d]oxazole
Reagents of Note NaBH₄, Trimethyl orthoformate, Thionyl chlorideFormic acid, N-Chlorosuccinimide (NCS)
Potential Challenges Synthesis and isolation of 4-amino-3-hydroxybenzyl alcoholSelectivity of side-chain chlorination

Experimental Protocols and Methodologies

Route A: Synthesis via Benzo[d]oxazol-6-ylmethanol

This three-step synthesis begins with the preparation of the key intermediate, 4-amino-3-hydroxybenzyl alcohol, followed by cyclization to form the benzoxazole ring and subsequent chlorination of the benzylic alcohol.

Step 1: Synthesis of 4-Amino-3-hydroxybenzyl alcohol from 4-Amino-3-nitrophenol (Hypothetical Procedure based on similar reductions)

  • Reaction: The selective reduction of the nitro group and the carboxylic acid (if starting from a benzoic acid precursor) is a critical step. A potential method involves the reduction of a commercially available precursor like 4-amino-3-nitrophenol. A two-stage reduction would be necessary, first reducing the nitro group to an amine and then the phenol to an alcohol, which is not a straightforward conversion. A more plausible precursor would be 4-amino-3-nitrobenzoic acid, which could be reduced to 4-amino-3-aminobenzyl alcohol, followed by diazotization and hydrolysis to install the hydroxyl group. Given the complexity and lack of a direct reported procedure, this step presents a significant challenge. For the purpose of this guide, we will assume this intermediate can be obtained and proceed to the next step.

Step 2: Synthesis of Benzo[d]oxazol-6-ylmethanol

  • Reaction: This step involves the cyclization of 4-amino-3-hydroxybenzyl alcohol with a one-carbon synthon, such as trimethyl orthoformate or formic acid, to form the benzoxazole ring.

  • Experimental Protocol (Analogous to the synthesis of other benzoxazoles):

    • To a solution of 4-amino-3-hydroxybenzyl alcohol (1 equivalent) in an appropriate solvent such as ethanol or toluene, add trimethyl orthoformate (1.2 equivalents) and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield benzo[d]oxazol-6-ylmethanol.

  • Expected Yield: Based on similar reactions, yields for this cyclization step are expected to be in the range of 70-85%.

Step 3: Synthesis of this compound

  • Reaction: The final step is the chlorination of the benzylic alcohol using a suitable chlorinating agent like thionyl chloride (SOCl₂).

  • Experimental Protocol:

    • Dissolve benzo[d]oxazol-6-ylmethanol (1 equivalent) in a dry, inert solvent such as dichloromethane or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete conversion of the starting material.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Expected Yield: Chlorination of benzylic alcohols with thionyl chloride is generally efficient, with expected yields of 80-95%.

Route B: Synthesis via 6-Methylbenzo[d]oxazole

This two-step approach involves the initial synthesis of 6-methylbenzo[d]oxazole followed by a selective side-chain chlorination.

Step 1: Synthesis of 6-Methylbenzo[d]oxazole

  • Reaction: This synthesis involves the condensation of commercially available 4-methyl-2-aminophenol with formic acid to form the benzoxazole ring.

  • Experimental Protocol:

    • A mixture of 4-methyl-2-aminophenol (1 equivalent) and formic acid (excess, acting as both reagent and solvent) is heated at reflux for 4-6 hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled and poured into ice water.

    • The precipitated product is collected by filtration, washed with water until neutral, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Yield: This is a well-established method for benzoxazole synthesis, and yields are typically high, often in the range of 85-95%.

Step 2: Synthesis of this compound

  • Reaction: This step involves the selective free-radical chlorination of the methyl group at the 6-position of the benzoxazole ring using N-chlorosuccinimide (NCS) and a radical initiator.

  • Experimental Protocol:

    • Dissolve 6-methylbenzo[d]oxazole (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

    • Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture and filter to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining NCS, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate this compound.

  • Yield and Selectivity: Side-chain chlorination can sometimes lead to a mixture of mono-, di-, and tri-chlorinated products. Reaction conditions must be carefully controlled to maximize the yield of the desired mono-chlorinated product. Yields for this step can vary but are estimated to be in the range of 50-70%.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Route_A start 4-Amino-3-nitrophenol step1 Reduction start->step1 intermediate1 4-Amino-3-hydroxybenzyl alcohol step1->intermediate1 step2 Cyclization with Trimethyl Orthoformate intermediate1->step2 intermediate2 Benzo[d]oxazol-6-ylmethanol step2->intermediate2 step3 Chlorination with Thionyl Chloride intermediate2->step3 end This compound step3->end Route_B start 4-Methyl-2-aminophenol step1 Cyclization with Formic Acid start->step1 intermediate1 6-Methylbenzo[d]oxazole step1->intermediate1 step2 Side-chain Chlorination with NCS intermediate1->step2 end This compound step2->end

Confirming the Structure of 6-(Chloromethyl)benzo[d]oxazole Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of adducts formed from 6-(chloromethyl)benzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry due to the broad biological activities of benzoxazole derivatives.[1] Given the reactive nature of the chloromethyl group, this compound is expected to form covalent adducts with biological nucleophiles, such as amino acid residues in proteins and DNA bases. Understanding the precise structure of these adducts is critical for elucidating mechanisms of action and potential toxicity.

While direct experimental data for the adducts of this compound is limited in the available literature, this guide offers a framework for their structural confirmation by drawing comparisons with closely related and well-characterized compounds.

Comparison of Expected Adduct Structures

The primary reaction mechanism for this compound involves the nucleophilic substitution of the chlorine atom by biological nucleophiles. The two most common types of adducts anticipated in a biological system are with cysteine residues in proteins and guanine bases in DNA.

Table 1: Comparison of Potential this compound Adducts

Adduct TypeNucleophileExpected Adduct StructureKey Structural Feature
Protein Adduct CysteineS-(benzo[d]oxazol-6-ylmethyl)cysteineThioether linkage between the methylene bridge and the cysteine sulfur.
DNA Adduct GuanineN7-(benzo[d]oxazol-6-ylmethyl)guanineCovalent bond between the methylene bridge and the N7 position of the guanine ring.[2]

Experimental Protocols for Structural Confirmation

Based on established methodologies for analogous compounds, the following experimental protocols are recommended for confirming the structures of this compound adducts.

Synthesis of Adducts (General Procedure)

A general approach to synthesizing adducts for characterization involves reacting this compound with the nucleophile of interest (e.g., N-acetyl-L-cysteine or deoxyguanosine) in a suitable solvent system.

Protocol for Cysteine Adduct Synthesis (Analogous Approach):

  • Dissolve this compound and a molar excess of N-acetyl-L-cysteine in a solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, like potassium carbonate, to facilitate the reaction.[3]

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography on silica gel.

Protocol for Guanine Adduct Synthesis (Analogous Approach):

  • React this compound with deoxyguanosine in a polar aprotic solvent.

  • The reaction may require elevated temperatures to proceed.

  • Isolate the adducts using high-performance liquid chromatography (HPLC).[4]

Spectroscopic and Spectrometric Analysis

Confirmation of the adduct structures relies on a combination of spectroscopic and spectrometric techniques.

Table 2: Analytical Techniques for Adduct Characterization

TechniqueExpected Observations for Cysteine AdductExpected Observations for Guanine Adduct
¹H NMR Appearance of a singlet for the methylene bridge protons (CH₂-S), typically in the range of 4.0-4.6 ppm. Disappearance of the chloromethyl proton signal.Appearance of a singlet for the methylene bridge protons (CH₂-N7), likely shifted downfield compared to the cysteine adduct. Characteristic shifts for the guanine protons will be observed.
¹³C NMR A signal for the methylene carbon (CH₂-S).A signal for the methylene carbon (CH₂-N7).
Mass Spectrometry (MS) A molecular ion peak corresponding to the addition of the benzo[d]oxazol-6-ylmethyl moiety (C₈H₆NO) to the mass of cysteine.A molecular ion peak corresponding to the addition of the benzo[d]oxazol-6-ylmethyl moiety to the mass of guanine.
Infrared (IR) Spectroscopy Presence of characteristic benzoxazole ring vibrations and bands associated with the thioether linkage.Presence of characteristic benzoxazole and guanine ring vibrations.

Visualization of Experimental Workflow and Reaction Pathway

The following diagrams illustrate the general workflow for adduct characterization and the proposed reaction pathway.

experimental_workflow cluster_synthesis Adduct Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_confirmation Confirmation start This compound + Nucleophile reaction Reaction in appropriate solvent with base start->reaction purification Column Chromatography / HPLC reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir confirmation Structure Confirmed nmr->confirmation ms->confirmation ir->confirmation

Caption: General workflow for the synthesis and structural confirmation of this compound adducts.

reaction_pathway reactant This compound adduct Covalent Adduct reactant->adduct SN2 Reaction nucleophile Nucleophile (e.g., Cys, Gua) nucleophile->adduct byproduct Cl⁻

Caption: Proposed SN2 reaction pathway for the formation of covalent adducts.

Alternative Structures for Comparison

For a comprehensive analysis, it is valuable to compare the expected adducts of this compound with those formed from other chloromethyl-substituted heterocyclic compounds.

Table 3: Comparison with Adducts of an Alternative Compound: 2-(Chloromethyl)benzimidazole

FeatureThis compound Adducts2-(Chloromethyl)benzimidazole AdductsKey Differences
Parent Heterocycle Benzo[d]oxazoleBenzimidazoleThe oxazole ring contains an oxygen atom, while the imidazole ring contains a nitrogen atom at the corresponding position.
Reactivity The chloromethyl group is activated by the electron-withdrawing nature of the benzoxazole ring system.The chloromethyl group is also activated, and the reactivity can be influenced by the N-H proton of the imidazole ring.Subtle differences in electronic effects may lead to variations in reaction kinetics.
Spectroscopic Signatures NMR and IR spectra will be characteristic of the benzoxazole moiety.NMR and IR spectra will show features of the benzimidazole ring, including a signal for the N-H proton.[3][5]The presence of the N-H proton in benzimidazole adducts provides an additional spectroscopic handle for characterization.

Conclusion

References

Safety Operating Guide

Proper Disposal of 6-(Chloromethyl)benzo[d]oxazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Based on available safety data for analogous compounds, 6-(Chloromethyl)benzo[d]oxazole is presumed to be toxic if swallowed, in contact with skin, or inhaled.[1][2] It is also expected to cause serious eye irritation and potential respiratory irritation.[1] Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment and in a controlled environment.

Hazard Profile and Safety Summary

The table below summarizes the presumed hazards of this compound based on data from related chemical structures.

Hazard CategoryDescriptionPrimary Precaution
Acute Oral Toxicity Toxic if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
Acute Dermal Toxicity Toxic in contact with skin.[1]Wear protective gloves and clothing.[1]
Acute Inhalation Toxicity Harmful if inhaled.[1]Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[1]
Eye Irritation Causes serious eye irritation.[1]Wear safety glasses with side-shields or chemical goggles.[3]
Aquatic Toxicity Harmful to aquatic life.[1]Avoid release to the environment.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated containers must be managed through an approved hazardous waste program. The following workflow outlines the necessary steps for safe disposal.

cluster_prep Preparation cluster_containment Containment cluster_storage Storage & Disposal ppe 1. Don Appropriate PPE (Gloves, Gown, Goggles) segregate 2. Segregate Waste (Solid vs. Liquid, Sharps) ppe->segregate package 3. Package Waste in Compatible Containers segregate->package label_waste 4. Label Container Clearly ('Hazardous Waste', Chemical Name) package->label_waste store 5. Store in Designated Hazardous Waste Area label_waste->store dispose 6. Arrange for Pickup by Approved Waste Disposal Service store->dispose

Caption: Workflow for the proper disposal of this compound.

Detailed Experimental Protocols

1. Personal Protective Equipment (PPE): Before handling the waste, ensure the following PPE is worn:

  • Gloves: Nitrile rubber gloves.[4]

  • Protective Clothing: A lab coat or chemical-resistant apron.

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[3]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, gloves, wipes), and empty containers in a designated, leak-proof, and sealable hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: "Empty" containers of this compound must be treated as hazardous waste and disposed of accordingly.[3][5]

3. Spill and Decontamination Procedures: In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Do not allow the chemical or cleanup materials to enter drains or waterways.[1]

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for handling this compound waste.

start Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated is_empty Is the container empty? is_contaminated->is_empty Yes dispose_normal Dispose as Non-Hazardous Waste is_contaminated->dispose_normal No dispose_hw Dispose as Hazardous Waste is_empty->dispose_hw No (residue present) rinse Triple rinse with appropriate solvent is_empty->rinse Yes dispose_rinsate Collect rinsate as Hazardous Waste rinse->dispose_rinsate dispose_rinsate->dispose_hw

Caption: Decision tree for waste segregation and disposal.

Ultimately, all waste contaminated with this compound must be disposed of through an approved waste disposal plant.[1][2][3] Always consult your institution's EHS office for specific guidance and to ensure compliance with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.